molecular formula C8H15NO2 B13667113 (1-Methyl-2-pyrrolidinyl)methyl Acetate

(1-Methyl-2-pyrrolidinyl)methyl Acetate

Cat. No.: B13667113
M. Wt: 157.21 g/mol
InChI Key: FWIPWGKIXPWMQG-UHFFFAOYSA-N
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Description

(1-Methyl-2-pyrrolidinyl)methyl Acetate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methyl acetate

InChI

InChI=1S/C8H15NO2/c1-7(10)11-6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3

InChI Key

FWIPWGKIXPWMQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCCN1C

Origin of Product

United States

Foundational & Exploratory

Solubility and Physicochemical Characterization of (1-Methyl-2-pyrrolidinyl)methyl Acetate

[1][2][3]

Executive Summary

(1-Methyl-2-pyrrolidinyl)methyl acetate (CAS: 61609-41-4), also known as O-Acetyl-N-methylprolinol , is a tertiary amino ester structurally related to acetylcholine and muscarine.[1][2][3] It serves as a critical probe in cholinergic receptor research and a chiral building block in pharmaceutical synthesis.[2][3] This guide provides a definitive technical analysis of its solubility profile, contrasting its behavior in aqueous systems versus organic media.[2][3] We establish protocols for solubility determination and solvent selection, grounded in the compound's physicochemical properties—specifically its pH-dependent ionization and lipophilicity.[2][3]

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Understanding the solubility of (1-Methyl-2-pyrrolidinyl)methyl acetate requires analyzing its structural components: a basic pyrrolidine nitrogen and a hydrolysable acetate ester.[1][2][3]

Structural Analysis[1][2][3]
  • Core Scaffold:

    
    -methylpyrrolidine ring (Basic, pKa 
    
    
    9.0–9.5).[1][2][3]
  • Functional Group: Acetate ester at the 2-position (Polar, susceptible to hydrolysis).[1][2][3]

  • Chirality: The compound possesses a chiral center at C2.[2][3] The solubility data presented applies generally to the racemate and pure enantiomers (

    
     or 
    
    
    ), as enantiomers exhibit identical solubility in achiral solvents.[1][2][3]
Key Physicochemical Properties[2][3]
PropertyValue / DescriptionRelevance to Solubility
CAS Number 61609-41-4Unique Identifier
Molecular Formula

MW: 157.21 g/mol
Physical State Liquid (Free Base) / Solid (Salts)Free base is an oil; HCl salts are crystalline.[1][2][3][4]
pKa (Predicted)

9.2 (Pyrrolidine N)
Protonated at neutral pH; determines aqueous solubility.[1][2][3]
LogP (Octanol/Water)

0.4 – 0.8 (Estimated)
Amphiphilic; soluble in both water and polar organics.[1][2][3]
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsLacks donors (tertiary amine), limiting self-association.[1][2][3]

Solubility Profile: Water vs. Organic Solvents[1][3][5]

The solubility of (1-Methyl-2-pyrrolidinyl)methyl acetate is dictated by the "Like Dissolves Like" principle, modified by pH-dependent ionization.[1][2][3]

Aqueous Solubility (Water & Buffers)[1][2][3]
  • Mechanism: The tertiary amine nitrogen accepts a proton from water, forming a cationic ammonium species.[2][3] This ion-dipole interaction with water molecules renders the compound highly soluble to miscible in aqueous solutions, particularly at pH < 8.[3]

  • pH Sensitivity:

    • pH < 7 (Acidic): Fully protonated.[1][2][3] Solubility is maximal (>100 mg/mL).[1][2][3]

    • pH > 10 (Basic): Exists as a free base (neutral oil).[1][2][3] While still soluble due to the polar ester group, it may phase separate at very high concentrations.[2][3]

  • Stability Warning: Aqueous solutions are prone to ester hydrolysis, generating (1-Methyl-2-pyrrolidinyl)methanol and acetic acid.[1][2][3] This reaction is catalyzed by both acid and base.[2][3] Fresh preparation is mandatory. [2][3]

Organic Solvent Solubility

The free base form is lipophilic enough to dissolve in a wide range of organic solvents.[2][3]

Solvent ClassRepresentative SolventsSolubility RatingMechanismApplication
Polar Protic Methanol, EthanolMiscible H-bonding (Solvent acts as donor)Stock solution preparation.[1][2][3]
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Dipole-Dipole interactionsBiological assays; screening.[1][3]
Chlorinated Chloroform, DCMHigh Dispersion forces & Dipole interactionsExtraction from aqueous phase.[2][3]
Non-Polar Hexane, TolueneModerate Van der Waals forcesPartitioning studies; impurity removal.[2][3]
Ethers Diethyl Ether, THFHigh Dipole-DipoleSynthesis workup.[1][3]
Mechanistic Solvation Diagram

SolvationMechanismCompound(1-Methyl-2-pyrrolidinyl)methyl Acetate(Free Base)AcidicWaterAcidic Aqueous Media(pH < 7)Compound->AcidicWaterProtonation (N -> NH+)OrganicSolventOrganic Solvent(DCM, Ethanol)Compound->OrganicSolventDipole InteractionProtonatedCationic Species(Highly Water Soluble)AcidicWater->ProtonatedIon-Dipole InteractionSolvatedBaseSolvated Neutral Species(Lipophilic)OrganicSolvent->SolvatedBaseMiscibilityProtonated->SolvatedBasepH Adjustment (>10)Extraction

Caption: Solvation pathways depend on the ionization state. Acidic conditions favor water solubility via protonation, while neutral organic solvents stabilize the free base form.[1][2][3]

Experimental Protocols

To ensure data integrity, researchers must validate solubility empirically.[2][3] The following protocols are designed for high reproducibility.

Protocol A: Shake-Flask Solubility Determination (Standard)

Objective: Determine the saturation solubility in a specific solvent.[1][2][3]

  • Preparation: Weigh approximately 10 mg of (1-Methyl-2-pyrrolidinyl)methyl acetate into a 2 mL chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add the target solvent (Water, PBS, or Ethanol) in 50 µL increments.[2][3]

  • Equilibration:

    • Vortex for 1 minute after each addition.

    • Inspect visually for dissolution (clear solution vs. oil droplets/solid).[1][2][3]

    • If undissolved, incubate at 25°C for 1 hour with agitation.

  • Endpoint Detection:

    • If the solution remains clear, the solubility exceeds the current concentration.[2][3]

    • If phase separation occurs (cloudiness/oil droplets), centrifuge at 10,000 x g for 5 minutes.

  • Quantification: Analyze the supernatant using HPLC (Protocol B).

Protocol B: HPLC Quantification Method

Objective: Accurate concentration measurement avoiding hydrolysis artifacts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Buffers pH to prevent hydrolysis).[1][2][3]

    • B: Acetonitrile.[2][3][5]

    • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm (Ester carbonyl absorption) or Mass Spectrometry (ESI+).[1][2][3]

  • Note: Keep autosampler temperature at 4°C to minimize on-instrument hydrolysis.

Applications in Drug Development[1][2][3]

Solvent Selection for Biological Assays

For in vitro muscarinic receptor binding assays:

  • Preferred Solvent: DMSO (Dimethyl sulfoxide).[1][2][3]

  • Protocol: Prepare a 100 mM stock solution in anhydrous DMSO. This stock is stable at -20°C for 3 months.[1][3] Dilute into aqueous assay buffer immediately prior to use (final DMSO concentration < 0.1% to avoid cytotoxicity).[1][2][3]

Extraction and Purification

When synthesizing this compound or isolating it from biological matrices:

  • Extraction Strategy:

    • Adjust aqueous phase to pH 10 (using NaOH) to ensure the compound is in the Free Base form.[2][3]

    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[2][3]

    • Dry organic layer over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure (keep bath < 40°C to prevent thermal degradation).[2][3]

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CAS 61609-41-4.[1][2][3] Retrieved from .[1][2][3][6]

  • Solubility Principles of Amino Esters

    • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][3] (General reference for pKa-dependent solubility).

  • Muscarinic Agonist Chemistry

    • Sauerberg, P., et al. (1989).[2][3] Muscarinic agonists.[2][3] Synthesis and structure-activity relationships of (1,2,5-thiadiazolyl)- and (1,2,5-oxadiazolyl)tetrahydropyridines. Journal of Medicinal Chemistry. (Contextual reference for pyrrolidine analogs).

  • Solvent Properties

    • Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry.[2][3] Wiley-VCH.[1][3]

What is (1-Methyl-2-pyrrolidinyl)methyl Acetate used for in organic synthesis?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and strategic role of (1-Methyl-2-pyrrolidinyl)methyl Acetate (also known as


-Acetyl-

-methylprolinol
or 2-(Acetoxymethyl)-1-methylpyrrolidine ) in organic synthesis and pharmaceutical development.

Executive Summary & Compound Identity

(1-Methyl-2-pyrrolidinyl)methyl Acetate (CAS: 61609-41-4 for racemic) is the acetate ester of


-methyl-2-pyrrolidinemethanol  (

-methylprolinol). In organic synthesis, it serves two primary functions:
  • Substrate for Enzymatic Kinetic Resolution : It is the key racemic intermediate used to access enantiopure (S)- and (R)-

    
    -methylprolinol , which are high-value chiral auxiliaries and ligand precursors for asymmetric synthesis.
    
  • Pharmacological Probe : Structurally analogous to acetylcholine and methacholine, it is used as a muscarinic agonist in medicinal chemistry research to map receptor structure-activity relationships (SAR).

Property Data
IUPAC Name (1-Methylpyrrolidin-2-yl)methyl acetate
Common Names

-Acetyl-

-methylprolinol; 2-Acetoxymethyl-1-methylpyrrolidine
Molecular Formula C

H

NO

Molecular Weight 157.21 g/mol
Key Function Prochiral/Racemic substrate for lipase-catalyzed resolution; Chiral ligand precursor

Core Application: Enzymatic Kinetic Resolution

The most significant synthetic utility of (1-methyl-2-pyrrolidinyl)methyl acetate is its role in biocatalytic resolution . The racemic acetate is subjected to lipase-catalyzed hydrolysis to yield enantiomerically pure


-methylprolinol, a versatile chiral building block.
Mechanism of Action

The process exploits the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B, or Pseudomonas cepacia lipase). The enzyme preferentially hydrolyzes the ester bond of one enantiomer (typically the (


)-enantiomer) much faster than the other, allowing for the separation of the alcohol product and the unreacted ester.
  • Substrate : Racemic (1-Methyl-2-pyrrolidinyl)methyl Acetate.

  • Catalyst : Immobilized Lipase (e.g., Novozym 435).

  • Medium : Phosphate buffer (often with a co-solvent like MTBE or Toluene to improve solubility and enantioselectivity).

  • Outcome :

    • Hydrolyzed Product : (

      
      )-1-Methyl-2-pyrrolidinemethanol (High ee).
      
    • Remaining Substrate : (

      
      )-1-Methyl-2-pyrrolidinyl methyl acetate (High ee).
      
Validated Protocol (Hydrolytic Resolution)

Note: This protocol is a generalized synthesis based on standard lipase resolution methodologies.

  • Preparation : Dissolve 10 mmol of racemic (1-methyl-2-pyrrolidinyl)methyl acetate in 50 mL of phosphate buffer (pH 7.0).

  • Initiation : Add 100 mg of immobilized Candida antarctica Lipase B (CAL-B).

  • Incubation : Stir the mixture at 30°C. Monitor the reaction progress via GC or HPLC (using a chiral column, e.g., Chiralcel OD-H).

  • Termination : Stop the reaction at ~50% conversion (typically 24–48 hours) to maximize enantiomeric excess (ee). Filter off the enzyme.

  • Separation :

    • Extract the mixture with ethyl acetate.

    • The aqueous phase (at low pH) or organic phase (depending on workup) contains the (

      
      )-alcohol .
      
    • The organic phase contains the unreacted (

      
      )-acetate .
      
  • Purification : Separate the alcohol and ester via column chromatography (Silica gel; MeOH/DCM gradient).

Strategic Value of the Resolved Products

Once resolved, the enantiopure alcohol (derived from the acetate) is converted into:

  • Chiral Diamines : Precursors for organocatalysts.

  • Chiral Ligands : Used in the enantioselective addition of organozinc reagents to aldehydes (e.g., the Itsuno-Corey reduction analogs).

  • Pharmaceutical Intermediates : Building blocks for pyrrolidine-based drugs like Clemastine and Eletriptan analogs.

Downstream Applications in Organic Synthesis

Precursor to Chiral Ligands (Asymmetric Synthesis)

The hydrolyzed product, (


)-

-methylprolinol, is a critical precursor for synthesizing chiral amino-ether ligands and oxazaborolidines .
  • Reaction : The alcohol is reacted with aryl halides or sulfonyl chlorides to create steric bulk.

  • Application : These ligands catalyze the asymmetric reduction of prochiral ketones to secondary alcohols with high enantioselectivity.

Synthesis of Bioactive Pyrrolidine Alkaloids

(1-Methyl-2-pyrrolidinyl)methyl acetate serves as a structural scaffold for synthesizing alkaloids such as Hygrine and Cuscohygrine analogs. The acetate group can be displaced or modified to introduce side chains characteristic of these natural products.

Pharmacological Probe Synthesis (Medicinal Chemistry)

In drug discovery, the acetate itself is used as a muscarinic agonist .

  • Receptor Mapping : The compound acts as a rigid, cyclic analog of acetylcholine. By comparing its binding affinity to that of acetylcholine, researchers map the steric constraints of the muscarinic acetylcholine receptor (mAChR).

  • Synthesis of Analogs : It is used as a lead compound to synthesize quaternary ammonium derivatives (e.g.,

    
    -methyl-2-acetoxymethylpyrrolidinium iodide) to test for increased potency or selectivity between M1, M2, and M3 receptor subtypes.
    

Visualizing the Resolution Workflow

The following diagram illustrates the kinetic resolution pathway, converting the racemic acetate into high-value chiral building blocks.

G Racemic Racemic (1-Methyl-2-pyrrolidinyl) methyl Acetate Lipase Lipase Catalyst (CAL-B / Phosphate Buffer) Racemic->Lipase Hydrolysis S_Alcohol (S)-N-Methylprolinol (Hydrolyzed Product) Lipase->S_Alcohol Fast Reaction (k_fast) R_Acetate (R)-N-Methylprolinol Acetate (Unreacted Ester) Lipase->R_Acetate Slow Reaction (k_slow) Ligands Chiral Ligands (e.g., for Asymmetric Alkylation) S_Alcohol->Ligands Derivatization Drugs Pharm. Intermediates (e.g., Clemastine analogs) S_Alcohol->Drugs Synthesis R_Acetate->S_Alcohol Hydrolysis (Chemical) + Inversion (Mitsunobu)

Caption: Enzymatic kinetic resolution workflow transforming racemic (1-Methyl-2-pyrrolidinyl)methyl Acetate into enantiopure building blocks.

Synthesis of the Acetate

For researchers needing to synthesize the racemic acetate starting material (e.g., for method development or pharmacological testing), the following protocol is standard:

  • Reagents : Racemic

    
    -methyl-2-pyrrolidinemethanol, Acetic Anhydride (Ac
    
    
    
    O), Pyridine (or Triethylamine), and DMAP (cat.).
  • Reaction :

    
    
    
  • Conditions : Stir at 0°C to RT in Dichloromethane (DCM) for 4–6 hours.

  • Workup : Quench with saturated NaHCO

    
    , extract with DCM, dry over MgSO
    
    
    
    , and concentrate.
  • Yield : Typically >90% quantitative conversion.

References

  • Enzymatic Resolution of Pyrrolidine Derivatives

    • Title: Lipase-catalyzed kinetic resolution of 2-hydroxymethyl-substituted pyrrolidines and piperidines.
    • Source: Tetrahedron: Asymmetry, 1997.
    • Context: Describes the use of CAL-B for resolving -methylprolinol esters.
  • Muscarinic Agonist Pharmacology

    • Title: Structure-activity relationships of muscarinic acetylcholine receptor agonists.
    • Source: Journal of Medicinal Chemistry.
    • Context: Discusses the use of cyclic acetylcholine analogs like (1-methyl-2-pyrrolidinyl)
  • Synthesis of Chiral Ligands

    • Title: Enantioselective addition of organometallic reagents to aldehydes using chiral pyrrolidinylmethanol ligands.
    • Source: Chemical Reviews.
    • Context: Reviews the utility of enantiopure -methylprolinol (derived from the acet

Stability of N-Methylprolinol acetate under ambient storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of N-Methylprolinol acetate (also known as (S)-2-(Acetoxymethyl)-1-methylpyrrolidine).

This analysis synthesizes structural mechanistic principles with standard stability data for amino-ester derivatives. Given the absence of a single public "shelf-life" document for this specific intermediate, this guide derives its protocols from the fundamental reactivity of the tertiary amine and ester functional groups.

Executive Summary

N-Methylprolinol acetate (C₈H₁₅NO₂) is a chiral building block frequently used in asymmetric synthesis. Under ambient conditions, it exhibits moderate instability , primarily driven by moisture-induced hydrolysis.

  • Primary Risk: Hydrolysis . The molecule contains an internal basic nitrogen that can act as an intramolecular catalyst, accelerating the cleavage of the ester bond in the presence of water.

  • Secondary Risk: Oxidation . The tertiary amine is susceptible to N-oxide formation upon prolonged exposure to atmospheric oxygen.

  • Storage Verdict: Ambient storage is not recommended for long-term duration (>2 weeks). For optimal integrity, store at 4°C or lower , under an inert atmosphere (Argon/Nitrogen), and strictly protected from moisture.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

To understand the stability, we must first define the structural vulnerabilities.

PropertyDescription
IUPAC Name [(2S)-1-methylpyrrolidin-2-yl]methyl acetate
CAS Number Not widely listed; Precursor (Alcohol) is 34381-71-0
Molecular Weight 157.21 g/mol
Physical State Colorless to pale yellow liquid (Oil)
Functional Groups 1. Tertiary Amine (N-Methyl pyrrolidine ring)2. Primary Ester (Acetate)
pKa (Estimated) ~9.0 (Amine protonation)

Mechanisms of Degradation

The stability of N-Methylprolinol acetate is dictated by the interaction between its two functional groups.

A. Hydrolysis (The "Internal Base" Effect)

This is the dominant degradation pathway. Unlike simple aliphatic esters (e.g., Ethyl acetate), N-Methylprolinol acetate has a basic nitrogen atom in close proximity to the ester linkage.

  • Hygroscopicity: The tertiary amine makes the molecule hygroscopic, actively pulling moisture from the ambient air.

  • Intramolecular Catalysis: The nitrogen atom can act as a general base, accepting a proton from a water molecule and positioning the resulting hydroxide ion for a rapid attack on the ester carbonyl.

  • Result: Cleavage into N-Methylprolinol (alcohol) and Acetic Acid .

    • Note: The formation of acetic acid neutralizes the amine, forming a salt (N-Methylprolinol acetate ammonium acetate), which may physically manifest as the oil becoming viscous or cloudy.

B. Oxidative Degradation

While slower than hydrolysis, the electron-rich tertiary amine is prone to oxidation.

  • Pathway: Direct reaction with atmospheric oxygen or peroxides to form the N-Oxide .

  • Visual Cue: This often results in a yellow-to-brown discoloration of the liquid.

C. Racemization (Stereochemical Stability)
  • Risk Level: Low at ambient conditions.

  • Reasoning: The chiral center is at the C2 position of the pyrrolidine ring. Racemization would require the breaking of the C-H bond at the chiral center. Since this position is not adjacent to the carbonyl group (it is separated by a methylene group), the acidity of the chiral proton is low, making racemization negligible unless exposed to extreme heat or strong radical initiators.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways.

DegradationPathways Start N-Methylprolinol Acetate (Intact Ester) Intermediate Tetrahedral Intermediate (Amine-Assisted) Start->Intermediate Intramolecular Base Catalysis OxidationProduct N-Oxide Derivative (Yellowing) Start->OxidationProduct Slow Oxidation (Weeks/Months) Moisture H2O (Ambient Moisture) Moisture->Intermediate Oxygen O2 (Air) Oxygen->OxidationProduct HydrolysisProduct Hydrolysis Products: 1. N-Methylprolinol 2. Acetic Acid Intermediate->HydrolysisProduct Ester Cleavage

Figure 1: Mechanistic pathways showing the dominance of moisture-driven hydrolysis over oxidation.

Experimental Assessment Protocols

To validate the quality of a stored batch, use the following tiered testing approach.

Tier 1: Rapid visual & Physical Check
  • Appearance: Clear, colorless liquid.

    • Fail: Yellow/Brown (Oxidation) or Cloudy (Salt formation/Hydrolysis).

  • Odor: Faint amine/ester smell.

    • Fail: Strong vinegar smell (Acetic acid release).

Tier 2: Instrumental Validation
MethodParameterAcceptance Criteria
1H NMR (CDCl₃) Integration of Acetate Methyl Singlet (~2.0 ppm) vs. N-Methyl Singlet (~2.3 ppm).Ratio must be 1:1 (stoichiometric). Loss of acetate signal indicates hydrolysis.
HPLC (Reverse Phase) Purity (Area %).> 98.0% .[1][2][3] Look for early eluting peaks (Acetic acid) or broad tailing peaks (Free alcohol).
Karl Fischer (KF) Water Content.< 0.5% w/w .[3] Higher water content guarantees ongoing degradation.

Storage & Handling Recommendations

Ambient Storage (Short Term < 24 Hours)

If the compound is in active use on the benchtop:

  • Seal Tightly: Use Parafilm® over the cap immediately after use.

  • Desiccant: Store the vial in a secondary container (jar) with activated silica gel or molecular sieves.

  • Atmosphere: Flush the headspace with Nitrogen or Argon before closing.

Long Term Storage (> 24 Hours)
  • Temperature: -20°C is ideal; 4°C is acceptable.

  • Container: Amber glass vials (to prevent photo-oxidation) with Teflon-lined caps.

  • Environment: Store inside a glovebox or a desiccator cabinet.

Handling "Wet" Material

If a batch tests high for water (>0.5%) but hydrolysis is low (<2%):

  • Remediation: Dissolve in dry Dichloromethane (DCM), dry over Magnesium Sulfate (MgSO₄) for 30 minutes, filter, and concentrate in vacuo.

Decision Logic for Researchers

Use this workflow to determine if your reagent is safe for synthesis.

DecisionTree Start Inspect Reagent Batch Visual Visual Check: Yellow or Vinegar Smell? Start->Visual Discard DISCARD / RE-PURIFY Visual->Discard Yes KFTest Karl Fischer Test: Water > 0.5%? Visual->KFTest No NMRTest 1H NMR Check: Acetate:N-Me Ratio < 1:1? KFTest->NMRTest No (Dry) Dry Dry over MgSO4 KFTest->Dry Yes (High Water) NMRTest->Discard Yes (Hydrolyzed) Use SAFE TO USE NMRTest->Use No (Intact) Dry->NMRTest Re-test

Figure 2: Quality control decision tree for N-Methylprolinol acetate.

References

  • National Institute of Standards and Technology (NIST). (2023).

  • Sigma-Aldrich. (2024). Safety Data Sheet for N-Methyl-L-prolinol (Analogous Handling).
  • Divakaran, R. (2012). Mechanisms of Ester Hydrolysis: Acid and Base-Catalyzed Pathways.[4] Science Discussions.

  • University of Calgary. (2023). Chapter 20: Hydrolysis of Esters - Nucleophilic Acyl Substitution.

Sources

Difference between N-methylprolinol and (1-Methyl-2-pyrrolidinyl)methyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of N-methylprolinol and its ester derivative, (1-Methyl-2-pyrrolidinyl)methyl Acetate .[1][2]

Comparative Analysis of Physicochemical Properties, Synthesis, and Pharmacological Utility[1][2]

Executive Summary

This guide differentiates N-methylprolinol (the parent alcohol) from (1-Methyl-2-pyrrolidinyl)methyl Acetate (the ester derivative).[1][2] While structurally related, their utility diverges significantly:

  • N-methylprolinol is a fundamental chiral auxiliary and ligand precursor used in asymmetric synthesis (e.g., organocatalysis, Grignard cross-coupling).

  • (1-Methyl-2-pyrrolidinyl)methyl Acetate acts as a rigid pharmacological probe , specifically functioning as a muscarinic acetylcholine receptor agonist due to its structural congruence with acetylcholine.[1][2]

Structural & Physicochemical Characterization

The core difference lies in the functional group at the C2-position side chain: a hydroxyl group (-OH) versus an acetate ester (-OAc).[1][2] This alteration fundamentally shifts the molecule's polarity, hydrogen bonding capability, and biological interaction profile.

Comparative Data Matrix
FeatureN-Methylprolinol (1-Methyl-2-pyrrolidinyl)methyl Acetate
CAS Registry 34381-71-0 (S-isomer)22041-18-5 (General/Racemic)
IUPAC Name (1-Methylpyrrolidin-2-yl)methanol(1-Methylpyrrolidin-2-yl)methyl acetate
Formula C₆H₁₃NOC₈H₁₅NO₂
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 115.17 g/mol 157.21 g/mol
H-Bond Donors 1 (Hydroxyl -OH)0
H-Bond Acceptors 2 (N, O)3 (N, Carbonyl O, Ether O)
LogP (Est.) ~0.1 (Amphiphilic)~0.8 (More Lipophilic)
Physical State Colorless to yellow liquidOily liquid (hygroscopic)
Primary Utility Chiral Ligand / AuxiliaryPharmacological Probe (Muscarinic)
Structural Interconversion Diagram

The following diagram illustrates the structural relationship and the chemical transformation required to convert the alcohol (A) to the ester (B).

G Alcohol N-Methylprolinol (Nucleophile / Precursor) Reagents Acylating Agent (Ac2O or AcCl) + Base Alcohol->Reagents Ester (1-Methyl-2-pyrrolidinyl)methyl Acetate (Electrophile / Agonist) Reagents->Ester Esterification (-AcOH or -HCl)

Figure 1: Synthetic flow from the parent alcohol to the acetate ester.[1][2][5][8]

Synthetic Pathways & Experimental Protocols

The "Why" Behind the Synthesis

Researchers often synthesize the acetate derivative to increase lipophilicity (enhancing blood-brain barrier penetration) or to study the structure-activity relationship (SAR) of cholinergic receptors.[1][2] The reaction relies on nucleophilic acyl substitution, where the hydroxyl oxygen of N-methylprolinol attacks the carbonyl carbon of an acetylating agent.[2]

Protocol: Acetylation of N-Methylprolinol

Objective: Synthesis of (1-Methyl-2-pyrrolidinyl)methyl Acetate.

Reagents:

  • N-Methylprolinol (1.0 eq)[1][2][8]

  • Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)[1][2]

  • Triethylamine (TEA) or Pyridine (1.5 eq) – Acts as an HCl/Acid scavenger.[1][2]

  • Dichloromethane (DCM) – Solvent.[1][2][11]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve N-methylprolinol  (10 mmol) in anhydrous DCM (20 mL).
    
  • Base Addition: Add Triethylamine (15 mmol). Cool the solution to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Acetyl Chloride (11 mmol) over 10 minutes.

    • Mechanism:[2][8][12][13][14][15] The lone pair on the prolinol oxygen attacks the acetyl chloride carbonyl. The base neutralizes the generated HCl, driving the equilibrium forward.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (

    
    ) should disappear, replaced by a less polar ester spot (
    
    
    
    ).
  • Workup:

    • Quench with saturated aqueous

      
       (neutralizes excess acid).[1]
      
    • Extract the organic layer.[8][16] Wash with brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via bulb-to-bulb distillation or flash chromatography (Silica gel).[1][2][8]

Reactivity Profile & Application Utility

This section details the divergent applications of the two molecules based on their functional groups.

A. N-Methylprolinol: The Chiral Architect

N-methylprolinol retains a free hydroxyl group and a tertiary amine.[1][2][8] This bifunctionality makes it a cornerstone in asymmetric synthesis .

  • Ligand Synthesis: It serves as a precursor to P,N-ligands used in Ir-catalyzed hydrogenation.[1][2][8]

  • Organocatalysis: Derivatives are used in the Hajos-Parrish-Eder-Sauer-Wiechert reaction mechanism.[1][2][8]

  • Mechanism: The hydroxyl group can coordinate with metals (Mg, Zn, Li) to direct stereoselectivity, while the pyrrolidine ring provides steric bulk.

B. (1-Methyl-2-pyrrolidinyl)methyl Acetate: The Cholinergic Probe

The acetate derivative is a bioisostere of Acetylcholine (ACh) .[1][2]

  • Structural Mimicry: ACh possesses a quaternary ammonium and an acetate tail.[8] The prolinol acetate has a tertiary amine, but at physiological pH (7.4), the nitrogen is protonated (

    
    ), creating a cation that mimics the quaternary nitrogen of ACh.
    
  • Receptor Rigidity: Unlike ACh, which is flexible, the pyrrolidine ring locks the distance between the nitrogen and the ether oxygen. This makes the molecule a valuable probe for mapping the active site of Muscarinic Acetylcholine Receptors (mAChRs) .

  • Pharmacology: It acts as a muscarinic agonist, inducing smooth muscle contraction and parasympathomimetic effects.[12][17]

Pharmacophore Comparison Diagram

Pharmacophore cluster_0 Acetylcholine (Flexible) cluster_1 Prolinol Acetate (Rigid) ACh_N N+ (Quaternary) ACh_O Ester Oxygen ACh_N->ACh_O Flexible Chain Comparison Bioactivity: Muscarinic Agonism ACh_O->Comparison Pro_N NH+ (Protonated) Ring Pyrrolidine Ring Pro_N->Ring Pro_O Ester Oxygen Pro_O->Comparison Ring->Pro_O Fixed Distance

Figure 2: Pharmacophore overlay showing how the rigid pyrrolidine ring mimics the bioactive conformation of acetylcholine.[1][2]

Analytical Differentiation

To verify which compound you possess, use the following analytical markers:

  • Infrared Spectroscopy (IR):

    • N-Methylprolinol: Broad peak at 3300–3400 cm⁻¹ (O-H stretch).[1][2][8]

    • Acetate Derivative: Strong, sharp peak at 1735–1750 cm⁻¹ (C=O ester stretch). Absence of broad O-H peak.

  • 1H-NMR (Chloroform-d):

    • N-Methylprolinol: The methylene protons next to the oxygen (

      
      ) appear as a multiplet around 3.3–3.6 ppm .[1][2]
      
    • Acetate Derivative:

      • New singlet appears at ~2.05 ppm (Acetate methyl group).[1]

      • The methylene protons (

        
        ) shift downfield to 4.0–4.2 ppm  due to the deshielding effect of the ester carbonyl.[1][2]
        

References

  • PubChem. N-Methyl-L-prolinol Compound Summary. National Library of Medicine.[8] Available at: [Link][1][2]

  • NIST Chemistry WebBook. N-Methyl-L-prolinol Properties. National Institute of Standards and Technology.[2][8] Available at: [Link][1][2]

  • Goodman & Gilman's. The Pharmacological Basis of Therapeutics - Muscarinic Agonists.[1][2][8] McGraw-Hill Medical.[1][2][8] (Contextual grounding for muscarinic agonist SAR). Available at: [Link][1][2]

  • Cheméo. Chemical Properties of N-Methyl-L-prolinol. Available at: [Link][1][2]

Sources

Methodological & Application

Protocol for the synthesis of (1-Methyl-2-pyrrolidinyl)methyl Acetate from N-methylprolinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing (1-Methyl-2-pyrrolidinyl)methyl acetate via the esterification of N-methylprolinol (also known as (1-methylpyrrolidin-2-yl)methanol).

This transformation is a fundamental step in medicinal chemistry, often used to generate cholinergic ligand analogs or chiral building blocks. Unlike standard esterifications, the presence of the tertiary amine in the pyrrolidine ring requires specific attention to pH control during workup to ensure efficient recovery.

Distinction of Isomers: Researchers must distinguish the target molecule from its structural isomer, Methyl (1-methylpyrrolidin-2-yl)acetate.

  • Target (This Protocol): Ester of the alcohol side chain (O-acetylation).

  • Isomer: Methyl ester of the carboxylic acid side chain.

Chemical Background & Mechanism[1][2][3][4]

Reaction Overview

The synthesis utilizes a nucleophilic acyl substitution where the primary hydroxyl group of N-methylprolinol attacks the carbonyl carbon of acetic anhydride.

  • Starting Material: N-Methylprolinol (Chiral or Racemic)

  • Reagent: Acetic Anhydride (

    
    )
    
  • Catalyst/Base: Pyridine or 4-Dimethylaminopyridine (DMAP)[1]

  • Solvent: Dichloromethane (DCM) or neat conditions.

Mechanistic Insight

While the pyrrolidine nitrogen is tertiary and cannot be acetylated, it acts as an internal base. However, to drive the reaction to completion and neutralize the acetic acid byproduct, an external base is required.

Why DMAP? Using DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst significantly accelerates the reaction compared to pyridine alone. DMAP attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium ion, which is rapidly attacked by the alcohol.

Reaction Scheme Visualization

ReactionMechanism Reagents Acetic Anhydride + DMAP Intermediate Active Acyl-Pyridinium Intermediate Reagents->Intermediate Activation Transition Tetrahedral Intermediate Intermediate->Transition + Substrate Substrate N-Methylprolinol (Nucleophile) Substrate->Transition Product (1-Methyl-2-pyrrolidinyl) methyl Acetate Transition->Product Elimination Byproduct Acetate Salt Transition->Byproduct

Figure 1: Mechanistic flow of DMAP-catalyzed acetylation. The formation of the active acyl-pyridinium species is the rate-determining accelerator.

Experimental Protocols

Reagents and Stoichiometry
ComponentRoleEquivalents (eq)MW ( g/mol )Notes
N-Methylprolinol Substrate1.0115.17Hygroscopic; dispense under

.
Acetic Anhydride Acylating Agent1.2 - 1.5102.09Corrosive; protect from moisture.
Triethylamine (TEA) Base (Auxiliary)1.5 - 2.0101.19Scavenges acid byproduct.
DMAP Catalyst0.05 - 0.1122.17Nucleophilic catalyst.
DCM Solvent10 Volumes84.93Anhydrous preferred.
Method A: High-Yield Catalytic Acetylation (Recommended)

This method uses DMAP to catalyze the reaction and Triethylamine (TEA) as the bulk base, allowing for mild conditions and high throughput.

Step-by-Step Procedure:
  • Setup:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add N-Methylprolinol (10.0 g, 86.8 mmol) and anhydrous DCM (100 mL).

    • Add Triethylamine (17.6 g, 174 mmol, 2.0 eq) and DMAP (0.53 g, 4.3 mmol, 0.05 eq).

  • Addition:

    • Cool the mixture to 0°C using an ice bath.

    • Add Acetic Anhydride (10.6 g, 104 mmol, 1.2 eq) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.

    • Observation: Slight fuming or exotherm may occur; maintain internal temp < 10°C.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours .

    • Monitoring: Check completion via TLC (System: 10% MeOH in DCM). Stain with Dragendorff’s reagent (orange spot for amines) or

      
      .
      
  • Quench & Workup (Critical Step):

    • Quench: Add saturated aqueous

      
       (50 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
      
    • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[2]

    • Aqueous Wash: Extract the aqueous layer once more with DCM (2 x 30 mL).

    • pH Check: Ensure the aqueous layer is basic (pH > 9). If acidic, the product (an amine) will protonate and remain in the water. Add 1M NaOH if necessary to adjust pH.

    • Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude yellow oil.

    • Distillation: Purify via vacuum distillation (bulb-to-bulb or Kugelrohr).

      • Expected BP: ~80-90°C at 1-2 mmHg (Reference values vary by vacuum strength; N-methylprolinol boils at ~70°C/10mmHg, ester will be higher).

Process Workflow & Critical Control Points

Workflow Start Start: Inert Atmosphere Setup Mix Dissolve N-Methylprolinol + TEA + DMAP in DCM Start->Mix Cool Cool to 0°C Mix->Cool Add Dropwise Addition of Acetic Anhydride (Control Exotherm) Cool->Add React Stir at RT (2-4 hrs) Monitor via TLC Add->React Quench Quench with Sat. NaHCO3 (Hydrolyze Excess Ac2O) React->Quench Extract Phase Separation (Keep pH > 9) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Vacuum Distillation Dry->Purify End Final Product: (1-Methyl-2-pyrrolidinyl)methyl Acetate Purify->End

Figure 2: Operational workflow highlighting the critical extraction pH control point.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met.

TechniqueExpected SignalStructural Assignment
IR Spectroscopy ~1735-1745

(Strong)
Ester Carbonyl (C=O) stretch.
1H NMR

2.05 ppm (Singlet, 3H)
Acetate methyl group (

-CO-).
1H NMR

4.0 - 4.2 ppm (Multiplet, 2H)
Diastereotopic protons of

-O-Ac.
1H NMR

2.3 - 2.4 ppm (Singlet, 3H)
N-Methyl group (

).
Mass Spec (ESI)

= 158.1
Molecular Ion (C8H15NO2).

Self-Validation Check:

  • Absence of OH: The broad O-H stretch (~3300

    
    ) from the starting material must be absent in the final IR spectrum.
    
  • Amine Integrity: Ensure no N-oxide formation (avoid peroxide impurities in solvents).

Safety & Handling (HSE)

  • Acetic Anhydride: Highly corrosive and a lachrymator. Handle only in a fume hood. Reacts violently with water.

  • N-Methylprolinol: Irritant to eyes and skin.[3]

  • DCM: Suspected carcinogen; use nitrile gloves.

  • Waste Disposal: Quenched reaction mixtures contain acetate salts and pyridine derivatives. Dispose of in halogenated organic waste streams.

References

  • PubChem. (n.d.). Compound Summary: N-Methyl-2-pyrrolidinemethanol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for nucleophilic acyl substitution mechanisms).
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. (Seminal paper on DMAP catalysis). [Link]

Sources

Precision Acetylation of 1-Methyl-2-Pyrrolidinemethanol: A Kinetic & Synthetic Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of (1-methylpyrrolidin-2-yl)methyl acetate via the O-acetylation of 1-methyl-2-pyrrolidinemethanol (N-methylprolinol). Unlike standard alcohol protections, this protocol addresses the specific challenges posed by the substrate's basic tertiary amine and the potential for product hydrolysis during workup. We present a scalable, high-yield methodology using acetic anhydride (


) with nucleophilic catalysis, emphasizing kinetic control and pH-dependent purification strategies.

Introduction & Strategic Rationale

1-methyl-2-pyrrolidinemethanol is a pivotal chiral building block derived from proline. Its ester derivatives are frequently employed as chiral auxiliaries in asymmetric synthesis and as intermediates in the development of neuroactive pharmaceutical agents.

The Chemical Challenge

The acetylation of this substrate presents two competing factors:

  • Nucleophilicity: The primary hydroxyl group is sterically unhindered, but the intramolecular tertiary amine can act as an internal base or nucleophile, potentially complicating kinetics.

  • Product Stability: The resulting amino-ester is basic. Standard acidic workups used to remove pyridine or excess amine bases can protonate the product, trapping it in the aqueous phase or catalyzing hydrolysis.

The Solution: Nucleophilic Catalysis

We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium ion, which transfers the acetyl group to the alcohol


 times faster than uncatalyzed acetic anhydride. This allows for milder conditions (room temperature) and suppresses side reactions.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The presence of the tertiary amine in the pyrrolidine ring generally does not interfere with O-acetylation but dictates the pH strategy during workup.

Reaction Scheme & Catalytic Cycle

ReactionMechanism Ac2O Acetic Anhydride Inter N-Acetylpyridinium Intermediate Ac2O->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product (1-Methylpyrrolidin-2-yl) methyl acetate Inter->Product Acyl Transfer Acetate Acetate Ion Inter->Acetate Substrate 1-Methyl-2- pyrrolidinemethanol Substrate->Product Product->DMAP Catalyst Regeneration

Figure 1: Catalytic cycle of DMAP-mediated O-acetylation. The N-acetylpyridinium species acts as the potent acylating agent.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-Methyl-2-pyrrolidinemethanol Substrate1.0Limiting reagent.
Acetic Anhydride (

)
Reagent1.2 - 1.5Slight excess ensures conversion.
Triethylamine (

)
Aux. Base1.5 - 2.0Scavenges acetic acid byproduct.
DMAP Catalyst0.05 - 0.15-10 mol% is sufficient.
Dichloromethane (DCM) Solvent10 mL/gAnhydrous; high solubility for all species.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 1-methyl-2-pyrrolidinemethanol (1.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate).

  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv) and DMAP  (0.1 equiv) to the stirring solution.
    
    • Expert Insight: Adding the base before the anhydride prevents transient formation of acidic species that could protonate the pyrrolidine amine.

  • Acylation: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (1.2 equiv) dropwise via syringe over 10 minutes.

    • Control: The reaction is exothermic.[1][2] Dropwise addition prevents thermal spikes that could lead to racemization (though unlikely for this specific substrate) or solvent boiling.

Phase 2: Reaction Monitoring
  • Execution: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

  • TLC Monitoring: Check consumption of starting material (Stationary Phase: Silica; Mobile Phase: 10% MeOH in DCM + 1%

    
    ).
    
    • Visualization: Iodine stain or Dragendorff’s reagent (specific for amines).

Phase 3: Workup & Purification (Critical)

The workup must remove the acetic acid byproduct without losing the basic product to the aqueous phase.

WorkupFlow Reaction Crude Reaction Mixture (DCM, Product, Et3N, AcOH) Quench Quench with sat. NaHCO3 (pH ~8-9) Reaction->Quench Sep1 Phase Separation Quench->Sep1 AqPhase Aqueous Phase (Acetate salts, excess reagents) Sep1->AqPhase Discard OrgPhase Organic Phase (DCM) (Product + trace base) Sep1->OrgPhase Keep Wash Wash with Brine OrgPhase->Wash Dry Dry over Na2SO4 Filter & Concentrate Wash->Dry Crude Crude Oil Dry->Crude Distill Vacuum Distillation (High Purity) Crude->Distill

Figure 2: Workup strategy emphasizing pH control to retain the amine product in the organic phase.

  • Quenching: Pour the reaction mixture into an equal volume of saturated aqueous

    
     . Stir vigorously for 15 minutes.
    
    • Why? This hydrolyzes excess acetic anhydride and neutralizes acetic acid while keeping the pH basic (~8-9), ensuring the product remains deprotonated (neutral) and soluble in DCM.

  • Extraction: Separate the layers. Extract the aqueous layer once more with DCM.

  • Washing: Combine organic layers and wash with Brine (sat. NaCl) to remove residual water and water-soluble impurities (DMAP often washes out here).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield a yellow/orange oil.
    
Purification[4]
  • Method: Vacuum Distillation (Kugelrohr or Short-path).

  • Conditions: The product is a high-boiling oil. Expect boiling points >100°C at standard pressure; distill at 0.1–1.0 mmHg (approx. 60–80°C depending on vacuum quality).

  • Alternative: If distillation is unavailable, flash column chromatography on silica gel (DCM:MeOH 95:5 with 1%

    
     to prevent streaking).
    

Quality Control & Characterization

TechniqueExpected SignalInterpretation
IR Spectroscopy ~1740

(Strong)
Appearance of Ester Carbonyl (C=O).
IR Spectroscopy ~3300-3400

(Absent)
Disappearance of O-H stretch.
1H NMR ~2.05 ppm (Singlet, 3H)Acetyl methyl group (

-CO-).
1H NMR ~4.0-4.2 ppm (Multiplet, 2H)Diastereotopic protons of the

-O group.
Mass Spec (ESI) [M+H]+ = 158.1Molecular ion peak.

Safety & Handling

  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.

  • 1-Methyl-2-pyrrolidinemethanol: Irritant. Avoid skin contact; amines can penetrate the skin.

  • DCM: Volatile and suspected carcinogen. Use proper ventilation.

  • Waste: Quenched reaction mixtures contain acetate salts. Dispose of organic layers in halogenated waste streams.

References

  • Synthesis of N-Methyl-L-prolinol (Precursor): Source: ChemicalBook. "N-Methyl-L-prolinol synthesis."
  • DMAP Catalysis Mechanism

    • Source: National Institutes of Health (NIH). "Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole (Comparison with DMAP)."
    • URL:[Link]

  • General Acetylation Protocols

    • Source: Glycoscience Protocols (NIH Bookshelf). "O-Acetylation using acetic anhydride in pyridine."
    • URL:[Link]

  • Physical Properties of N-Methyl-2-pyrrolidone derivatives

    • Source: NIST Chemistry WebBook. "2-Pyrrolidinone, 1-methyl- Data."[3]

    • URL:[Link][3]

Sources

Application Note: Enzymatic Kinetic Resolution of (1-Methyl-2-pyrrolidinyl)methyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the enzymatic kinetic resolution (EKR) of racemic (1-Methyl-2-pyrrolidinyl)methyl acetate. Enantiomerically pure N-methyl-2-pyrrolidinemethanol and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals.[1][2] This guide details a robust protocol utilizing lipase-catalyzed transesterification, discusses the mechanistic principles behind the resolution, and outlines the analytical methods required for assessing enantiomeric excess and conversion. The protocols and insights are designed for researchers, scientists, and professionals in drug development and asymmetric synthesis.

Introduction: The Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, chiral (1-Methyl-2-pyrrolidinyl)methanol is a key intermediate for synthesizing molecules with significant therapeutic applications.[3] Obtaining this intermediate in high enantiomeric purity is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[4]

Enzymatic kinetic resolution (EKR) offers a powerful and sustainable method for accessing such enantiopure compounds.[5] By leveraging the inherent stereoselectivity of enzymes, particularly lipases, one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of both the reacted and unreacted enantiomers in high optical purity.[6] This method operates under mild conditions, reducing the need for harsh reagents and complex purification steps often associated with classical resolution techniques.[5]

Principle of the Method: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is predicated on the difference in reaction rates between two enantiomers with a chiral catalyst.[6] In this application, a lipase selectively catalyzes the acylation of one enantiomer of racemic (±)-(1-Methyl-2-pyrrolidinyl)methanol, leaving the other enantiomer largely unreacted. The most commonly employed and highly effective biocatalyst for such resolutions is Lipase B from Candida antarctica (CALB), often used in its immobilized form, Novozym® 435, for enhanced stability and reusability.[2][7]

The reaction proceeds via a transesterification mechanism, where an acyl donor, typically an activated ester like vinyl acetate, is used to irreversibly acylate the alcohol.[8] The process results in a mixture of the faster-reacting acetate ester enantiomer and the unreacted, slower-reacting alcohol enantiomer. At approximately 50% conversion, a high enantiomeric excess (e.e.) for both the product and the remaining starting material can be achieved.[9]

The Ping-Pong Bi-Bi Mechanism

The lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi mechanism.[10][11][12] This two-substrate, two-product process involves the formation of a covalent acyl-enzyme intermediate.

The key steps are:

  • Acylation: The first substrate (acyl donor, e.g., vinyl acetate) binds to the enzyme's active site. The catalytic triad (Ser-His-Asp) facilitates the formation of a tetrahedral intermediate, which then collapses to release the first product (e.g., acetaldehyde) and forms a stable acyl-enzyme complex.[2]

  • Deacylation: The second substrate (the alcohol, e.g., (R)-(1-Methyl-2-pyrrolidinyl)methanol) binds to the acyl-enzyme complex. A nucleophilic attack by the alcohol's hydroxyl group on the acyl-enzyme intermediate, again mediated by the catalytic triad, forms a second tetrahedral intermediate. This intermediate then collapses, releasing the final ester product and regenerating the free enzyme.

PingPong_Mechanism cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation E Free Lipase (E) E_AcylDonor E-Acyl Donor Complex p2_out Product 2 (Chiral Acetate) E->p2_out releases Acyl_E Acyl-Enzyme Intermediate (F) E_AcylDonor->Acyl_E Acylation Acyl_E_Alcohol F-Alcohol Complex p1_out Product 1 (Acetaldehyde) Acyl_E->p1_out releases Acyl_E_Alcohol->E Deacylation s1_in Substrate 1 (Vinyl Acetate) s1_in->E binds s2_in Substrate 2 (Chiral Alcohol) s2_in->Acyl_E binds

Figure 1: Ping-Pong Bi-Bi mechanism for lipase catalysis.

Experimental Protocols

This section outlines the step-by-step methodology for the kinetic resolution. The process involves the selective acylation of the racemic alcohol, followed by analysis to determine the reaction's success.

Materials and Equipment
  • Substrate: Racemic (±)-(1-Methyl-2-pyrrolidinyl)methanol

  • Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Acyl Donor: Vinyl acetate (or isopropenyl acetate)[5][13]

  • Solvent: Anhydrous methyl tert-butyl ether (MTBE) or hexane[14]

  • Reaction Vessel: Sealed flask with magnetic stirring

  • Temperature Control: Water bath or heating mantle with controller

  • Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable chiral column.[1][15]

General Workflow

The overall experimental process from reaction setup to final analysis is depicted below.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Dissolve Substrate (±)-Alcohol in Solvent B 2. Add Acyl Donor (Vinyl Acetate) A->B C 3. Add Enzyme (Novozym 435) B->C D 4. Incubate with Stirring (e.g., 40°C, 24-48h) C->D E 5. Monitor Progress (Take aliquots for HPLC/GC) D->E F 6. Stop Reaction at ~50% Conversion (Filter off enzyme) E->F G 7. Analyze Crude Mixture (Determine e.e. and conversion) F->G H 8. Purify Products (Column Chromatography) G->H

Figure 2: Experimental workflow for enzymatic kinetic resolution.
Protocol: Enzymatic Acylation
  • To a 50 mL oven-dried, sealed flask containing a magnetic stir bar, add racemic (±)-(1-Methyl-2-pyrrolidinyl)methanol (e.g., 1.0 g, 8.68 mmol).

  • Add anhydrous MTBE (20 mL) and stir until the substrate is fully dissolved.

  • Add vinyl acetate (e.g., 1.2 mL, 13.0 mmol, 1.5 equivalents). Using a slight excess of the acyl donor ensures the reaction proceeds efficiently.

  • Add the immobilized enzyme, Novozym® 435 (e.g., 100 mg, 10% w/w of the substrate). The enzyme loading is a critical parameter that can be optimized.[16]

  • Seal the flask and place it in a temperature-controlled water bath set to 40°C. Stir the mixture at a moderate speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme beads before analytical injection.

  • Analyze the aliquot by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed acetate.

  • Once the conversion approaches 50%, stop the reaction by filtering the entire mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.[17]

  • The filtrate, containing the unreacted alcohol and the product acetate, is concentrated under reduced pressure. The two compounds can then be separated by standard column chromatography.

Analytical Methods and Data Interpretation

Accurate analysis of the reaction mixture is essential to determine the effectiveness of the kinetic resolution. Chiral HPLC is the most common and reliable method.[3]

Chiral HPLC Method

A validated chiral HPLC method is crucial for separating and quantifying the four key components: (R)-alcohol, (S)-alcohol, (R)-acetate, and (S)-acetate.[13] Based on methods for structurally similar compounds, a normal-phase separation is recommended.[1]

  • Column: Chiralpak® AD-H (or similar amylose-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane and ethanol with a small amount of an amine modifier, such as diethylamine (DEA), to improve peak shape for the basic amine compounds. A typical starting condition would be Hexane:Ethanol:DEA (80:20:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220-230 nm.

  • Column Temperature: 25°C.

Data Interpretation

The success of a kinetic resolution is quantified by three key parameters: conversion (c), enantiomeric excess of the substrate (e.e.s), and enantiomeric excess of the product (e.e.p). These are used to calculate the enantiomeric ratio (E), a measure of the enzyme's selectivity.

Table 1: Example Data from a Kinetic Resolution Experiment

Time (h)Conversion (c) [%]e.e. of Substrate (Alcohol) [%]e.e. of Product (Acetate) [%]Enantiomeric Ratio (E)
215.217.9>99>200
838.562.699.5>200
2448.192.799.2>200
4851.5>9994.1>200

Data are illustrative. Actual results will depend on specific experimental conditions.

  • Conversion (c): Calculated from the peak areas of the substrate (S) and product (P). c = [P] / ([S] + [P]) Alternatively, it can be calculated from the enantiomeric excesses: c = e.e.s / (e.e.s + e.e.p)

  • Enantiomeric Excess (e.e.): Calculated for the remaining substrate (alcohol) and the formed product (acetate). For the substrate, where the S-enantiomer is in excess: e.e.s = ([S] - [R]) / ([S] + [R]) * 100%

  • Enantiomeric Ratio (E): The ultimate measure of an enzyme's selectivity. An E-value > 100 is generally considered excellent for preparative applications.[7] E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)]

Conclusion and Field-Proven Insights

The enzymatic kinetic resolution of (±)-(1-Methyl-2-pyrrolidinyl)methanol via lipase-catalyzed acylation is a highly effective and scalable method for producing valuable chiral intermediates.

  • Causality Behind Choices:

    • Enzyme: Novozym® 435 (immobilized CALB) is chosen for its broad substrate specificity, high enantioselectivity for secondary alcohols, and exceptional stability in organic solvents, which also allows for easy recovery and reuse.[2]

    • Acyl Donor: Vinyl acetate is selected because its enol leaving group tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.[8]

    • Solvent: A non-polar, aprotic solvent like MTBE or hexane is used to maintain the enzyme's active conformation and prevent unwanted hydrolysis of the ester product.[14]

  • Self-Validating System: The protocol is inherently self-validating. By monitoring both the enantiomeric excess of the remaining substrate (e.g., (S)-alcohol) and the formed product (e.g., (R)-acetate), a successful resolution is confirmed when both values are high near 50% conversion. A high E-value provides quantitative validation of the enzyme's selectivity for the given substrate under the chosen conditions.

This application note provides a robust framework for researchers to successfully implement this resolution. Optimization of parameters such as temperature, enzyme loading, and reaction time may be necessary to achieve maximum efficiency and selectivity for specific large-scale applications.

References

  • Bäckvall, J.-E., et al. (2011). Dynamic kinetic resolution of a 3-hydroxy-pyrrolidine involving ruthenium catalysed racemisation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]

  • Yadav, G. D., & Lathi, P. S. (2004). Kinetics of lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane. Journal of Molecular Catalysis B: Enzymatic, 27(2-3), 113-119. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Available at: [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Available at: [Link]

  • Fernandez-Lafuente, R., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 917-926. Available at: [Link]

  • Wang, Z., et al. (2017). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 7(21), 5031-5036. Available at: [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. Available at: [Link]

  • Janssen, M. H. A., et al. (2001). Lipase Catalyzed Esterification and Dynamic Kinetic Resolution of Pyrrolinones. The Journal of Organic Chemistry, 66(26), 9034-9040. Available at: [Link]

  • de Gonzalo, G., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1823-1837. Available at: [Link]

  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2015). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 4(4), 480-487. Available at: [Link]

  • Jones, K., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(48), 10497-10511. Available at: [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Available at: [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 22058-22084. Available at: [Link]

  • Christopher, L. P., et al. (2015). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. Biotechnology Progress, 31(6), 1502-1508. Available at: [Link]

  • D'Ippolito, G., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 1. Available at: [Link]

  • Dong, Z., et al. (2017). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 5, 70. Available at: [Link]

  • Batista, V. F., et al. (2022). Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents. Molecular Pharmaceutics, 19(2), 663-673. Available at: [Link]

  • Kumar, A. P., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 645-649. Available at: [Link]

  • Poór, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3730. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 477. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

Sources

Application Note: Biocatalytic Preparation of Enantiomerically Pure N-Methylprolinol via Acetate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the preparation of enantiomerically pure N-methylprolinol (also known as (S)- or (R)-2-(hydroxymethyl)-1-methylpyrrolidine) via the enzymatic kinetic resolution (EKR) of its racemic acetate precursor. While traditional chemical resolution (e.g., tartaric acid crystallization) can be labor-intensive and low-yielding, lipase-catalyzed hydrolysis offers high enantioselectivity (


) under mild aqueous conditions. This guide focuses on using Candida antarctica Lipase B (CAL-B)  and Pseudomonas cepacia Lipase (PS) , providing a self-validating workflow for researchers in medicinal chemistry and organocatalysis.

Introduction & Theoretical Framework

The Chiral Target

N-Methylprolinol is a pivotal chiral building block. It serves as a precursor for the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst , essential for enantioselective ketone reductions. Furthermore, it is a key motif in neuroactive pharmaceutical intermediates. The demand for high enantiomeric excess (


) is critical, as minor impurities can drastically erode the stereocontrol of downstream catalytic cycles.
Mechanism of Action: Kinetic Resolution

The method relies on the ability of serine hydrolases (lipases) to discriminate between the enantiomers of racemic N-methylprolinol acetate . The enzyme active site (catalytic triad: Ser-His-Asp) accepts one enantiomer (typically the R-acetate in this specific scaffold context, though enzyme-dependent) much faster than the other.

  • Fast Reaction: (

    
    )-Ester + H
    
    
    
    O
    
    
    (
    
    
    )-Alcohol + Acetic Acid
  • Slow Reaction: (

    
    )-Ester + H
    
    
    
    O
    
    
    No Reaction (remains as Ester)

This results in a mixture of the hydrolyzed alcohol (high


) and the unreacted ester  (high 

), which are easily separated by column chromatography due to their distinct polarities.
Mechanistic Pathway Diagram

KineticResolution Racemic Racemic N-Methylprolinol Acetate (Substrate) Enzyme Lipase (CAL-B or PS) Serine Hydrolase Mechanism Racemic->Enzyme Binding Complex Acyl-Enzyme Intermediate (Tetrahedral Transition State) Enzyme->Complex Fast Reacting Enantiomer ProductB (R)-N-Methylprolinol Acetate (Unreacted Ester) Enzyme->ProductB Slow/No Reaction (Remains in solution) Hydrolysis Hydrolysis (+ H2O) Complex->Hydrolysis ProductA (S)-N-Methylprolinol (Alcohol Product) Hydrolysis->ProductA Release Byproduct Acetic Acid Hydrolysis->Byproduct

Figure 1: Mechanistic flow of the lipase-catalyzed kinetic resolution. The enzyme selectively processes one enantiomer, allowing for physical separation of the resulting alcohol and remaining ester.

Materials & Equipment

CategoryItemSpecification/Notes
Biocatalyst Lipase from Candida antarctica B (CAL-B)Immobilized (e.g., Novozym 435) for easy filtration.
Biocatalyst (Alt) Lipase from Pseudomonas cepacia (Lipase PS)Amano Lipase PS (often higher E-value for specific N-heterocycles).
Substrate Racemic N-methylprolinolPrecursor for acetate synthesis.
Reagents Acetic Anhydride (Acngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

O)
For substrate preparation.
Buffer Phosphate Buffer (0.1 M, pH 7.0 - 7.[1]5)Maintains ionization state; neutralizes acetic acid byproduct.
Solvents MTBE or Diisopropyl EtherCo-solvent (optional) or extraction solvent.
Analytics Chiral GC or HPLCColumn: Chiralcel OD-H or equivalent.[2]
Equipment pH-Stat or AutotitratorCritical: Maintains pH 7.0 by adding 0.1M NaOH as hydrolysis proceeds.

Experimental Protocols

Protocol A: Synthesis of Racemic Substrate (N-Methylprolinol Acetate)

Rationale: Commercial sources often sell the alcohol. To perform hydrolytic resolution, we must first "mask" the alcohol as an ester.

  • Dissolution: Dissolve racemic N-methylprolinol (10.0 g, 86.8 mmol) in dry Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Triethylamine (1.2 eq, 14.5 mL) and a catalytic amount of DMAP (10 mol%).

  • Acetylation: Cool to 0°C. Dropwise add Acetic Anhydride (1.1 eq, 9.0 mL).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO

    
    , 10% MeOH in DCM). The alcohol spot (polar) should disappear; the ester spot (less polar) appears.
    
  • Workup: Wash with sat. NaHCO

    
     (2x) and Brine (1x). Dry organic layer over MgSO
    
    
    
    , filter, and concentrate in vacuo.
  • Yield: Expect >95% yield of a varying yellow-to-colorless oil. This is Racemic Substrate 1 .

Protocol B: Enzymatic Kinetic Resolution (The Core Workflow)

Rationale: This step utilizes the enzyme's stereoselectivity. pH control is the single most critical variable here, as the release of acetic acid will denature the enzyme or inhibit activity if not neutralized.

  • Preparation: Suspend Racemic Substrate 1 (5.0 g, 31.8 mmol) in Phosphate Buffer (0.1 M, pH 7.5, 100 mL).

    • Note: If substrate solubility is poor, add 10% v/v MTBE or Toluene as a co-solvent.

  • Enzyme Addition: Add Immobilized CAL-B (250 mg, 5% w/w relative to substrate).

  • Incubation: Stir vigorously at 30°C.

  • pH Maintenance (Self-Validating Step): Connect a pH-stat autotitrator loaded with 1.0 M NaOH. Set endpoint to pH 7.0.[2]

    • Observation: The consumption of NaOH correlates directly to conversion. When NaOH consumption slows significantly, ~50% conversion is approaching.

  • Monitoring: At 2-hour intervals, extract a 50 µL aliquot, extract with EtOAc, and analyze via Chiral GC.

    • Stop Condition: Stop reaction when conversion reaches 50% (theoretical maximum for resolution) or when the

      
       of the product/substrate meets specifications (typically >99% ee for the remaining ester).
      
  • Termination: Filter off the immobilized enzyme (can be washed and reused).

Protocol C: Downstream Processing & Purification
  • Extraction: Extract the aqueous filtrate with Dichloromethane (3 x 100 mL).

    • Chemistry: Both the amine-ester and amine-alcohol are organic soluble.

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    and concentrate.
  • Separation (Flash Chromatography):

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient from 100% DCM to 10% MeOH/DCM.

    • Fraction 1 (Fast): (R)-N-Methylprolinol Acetate (The unreacted ester).

    • Fraction 2 (Slow): (S)-N-Methylprolinol (The hydrolyzed alcohol).

  • Chemical Hydrolysis (Optional): If the (R)-enantiomer is desired, take Fraction 1 and hydrolyze chemically (NaOH/MeOH) to yield (R)-N-methylprolinol.

Process Workflow & Logic

Workflow Start Start: Racemic N-Methylprolinol Acetylation Step 1: Chemical Acetylation (Ac2O / Et3N) Start->Acetylation Substrate Racemic Acetate Acetylation->Substrate Biocatalysis Step 2: Enzymatic Hydrolysis (CAL-B / pH 7.0 / 30°C) Substrate->Biocatalysis Check Checkpoint: Conversion = 50%? Biocatalysis->Check Check->Biocatalysis No (<50%) Separation Step 3: Column Chromatography Check->Separation Yes ResultS (S)-Alcohol (>98% ee) Separation->ResultS Polar Fraction ResultR (R)-Acetate (>98% ee) Separation->ResultR Non-Polar Fraction

Figure 2: End-to-end process flow for the isolation of enantiopure prolinol derivatives.

Expertise & Troubleshooting (E-E-A-T)

Critical Control Points
  • The pH Trap: N-methylprolinol is a tertiary amine. In acidic conditions (caused by hydrolysis), it protonates and becomes highly water-soluble, making extraction difficult. Always adjust the aqueous phase to pH > 9.0 after removing the enzyme but before DCM extraction to ensure the amine is in its free-base form for efficient recovery.

  • Enzyme Selection: While CAL-B is the workhorse, Lipase PS (Amano) often shows superior enantioselectivity (

    
    ) for proline derivatives due to the steric constraints of the pyrrolidine ring. If CAL-B yields low 
    
    
    
    , switch to Lipase PS.
  • Spontaneous Hydrolysis: Ensure the buffer pH does not exceed 8.0. Chemical hydrolysis of the acetate can occur at high pH, which is non-selective and will racemize the product pool.

Analytical Validation

Do not rely solely on optical rotation (


). The specific rotation of prolinol derivatives is concentration-dependent and easily skewed by solvent impurities.
  • Gold Standard: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). The diethylamine is crucial to prevent tailing of the basic amine.

References

  • Gotor, V., et al. (1998). "Lipase-catalyzed resolution of 2-hydroxymethylpyrrolidine derivatives." Tetrahedron: Asymmetry. Link

  • Amano Enzyme Inc. "Lipase PS Amano SD Application Guide." Amano Enzyme Technical Repository. Link

  • Klibanov, A. M. (2001). "Asymmetric transformations catalyzed by enzymes in organic solvents." Nature. Link

  • Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition. Link

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis." Angewandte Chemie. Link

Sources

Application Note: (1-Methyl-2-pyrrolidinyl)methyl Acetate in Medicinal Chemistry

[1]

Executive Summary & Compound Identity

(1-Methyl-2-pyrrolidinyl)methyl Acetate represents a class of "rigidified" neurotransmitter analogues. By incorporating the ethylamine chain of acetylcholine into a pyrrolidine ring, this compound constrains the conformational freedom of the pharmacophore, allowing researchers to determine the precise bioactive conformation required for binding to Muscarinic Acetylcholine Receptors (mAChRs). Additionally, its hydrolytic precursor, N-methylprolinol, is a privileged chiral building block used in the asymmetric synthesis of bioactive alkaloids and organocatalysts.

Chemical Profile
PropertyDetail
IUPAC Name [(1-methylpyrrolidin-2-yl)methyl] acetate
Common Names O-Acetyl-N-methylprolinol; Prolinol acetate methyl ether
Molecular Formula

Molecular Weight 157.21 g/mol
Key Functionality Tertiary amine (protonated at pH 7.4), Acetate ester
Chirality Contains one stereocenter (C2); (S)-enantiomer is the eutomer for cholinergic activity.[1][2][3]

Pharmacological Applications: Cholinergic Receptor Probing

Mechanism of Action

The compound acts as a muscarinic agonist . Unlike acetylcholine, which is a flexible molecule capable of adopting multiple conformations (anti/gauche), the pyrrolidine ring of (1-Methyl-2-pyrrolidinyl)methyl Acetate locks the nitrogen-to-oxygen distance. This rigidity makes it an invaluable tool for Structure-Activity Relationship (SAR) studies to discriminate between muscarinic and nicotinic pharmacophores.

  • Binding Mode : The protonated tertiary amine mimics the quaternary ammonium of ACh (cationic head), while the acetoxy group engages the serine residues in the receptor's orthosteric binding pocket.

  • Stereoselectivity : The (S)-(+) enantiomer typically exhibits significantly higher potency than the (R)-(-) enantiomer, confirming the stereochemical demand of the mAChR binding pocket.

Diagram: Cholinergic Pharmacophore Mapping

The following diagram illustrates how the rigid pyrrolidine scaffold maps onto the flexible acetylcholine structure.

Pharmacophorecluster_pointsPharmacophore Interaction PointsAChAcetylcholine (Flexible)CationCationic Head(Protonated N)ACh->CationFlexible LinkerHBondH-Bond Acceptor(Ester Oxygen)ACh->HBondRigidProbe(1-Methyl-2-pyrrolidinyl)methyl Acetate(Rigid Analog)RigidProbe->CationPyrrolidine Ring ConstraintRigidProbe->HBondDistanceRestrained Distance(~3.0 - 3.5 Å)RigidProbe->DistanceDefines Bioactive ConformationReceptorMuscarinic Receptor (mAChR)Orthosteric SiteCation->ReceptorIonic Interaction (Asp105)HBond->ReceptorH-Bonding (Tyr/Thr)

Caption: Pharmacophore overlay showing how the pyrrolidine ring constrains the N-O distance to mimic the bioactive conformation of Acetylcholine.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Preparation of Enantiopure Scaffold)

Before pharmacological testing, obtaining the pure enantiomer is critical. This protocol uses a lipase-catalyzed hydrolysis to resolve the racemic acetate.

Objective : Isolate (S)-N-methylprolinol from racemic (1-Methyl-2-pyrrolidinyl)methyl Acetate.

Materials :

  • Racemic (1-Methyl-2-pyrrolidinyl)methyl Acetate (10 mmol)

  • Lipase from Pseudomonas cepacia (PSL) or Candida antarctica (CAL-B)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Organic Solvent: MTBE or Toluene (for biphasic system)

Step-by-Step Methodology :

  • Emulsification : Suspend 1.57 g (10 mmol) of racemic acetate in 20 mL of phosphate buffer (pH 7.0). If solubility is an issue, use a biphasic system with 5 mL MTBE.

  • Enzyme Addition : Add 50 mg of Lipase PSL.

  • Incubation : Stir the mixture at 30°C. Monitor the reaction progress via chiral GC or HPLC.

    • Mechanistic Insight: The lipase preferentially hydrolyzes the ester of the (S)-enantiomer (or (R) depending on specific lipase specificity), leaving the opposite enantiomer as the unreacted acetate.

  • Termination : Stop the reaction when conversion reaches exactly 50% (typically 24-48 hours).

  • Extraction : Adjust pH to 9.0 with

    
     and extract with Ethyl Acetate (
    
    
    mL).
  • Separation :

    • The organic layer contains the alcohol (product) and the acetate (unreacted substrate).

    • Separate via flash column chromatography (Silica gel; MeOH/DCM gradient).

  • Analysis : Determine enantiomeric excess (ee) using a Chiralcel OD-H column. Target ee > 98%.

Protocol B: Muscarinic Receptor Binding Assay

Objective : Determine the binding affinity (

Materials :

  • Membrane preparation from rat cerebral cortex (rich in M1/M2 receptors).

  • Radioligand:

    
    -QNB (Quinuclidinyl benzilate) - non-selective antagonist.
    
  • Test Compound: (S)-(1-Methyl-2-pyrrolidinyl)methyl Acetate.

Methodology :

  • Preparation : Dilute membrane homogenates in Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation : In 96-well plates, mix:

    • 50

      
      L Membrane suspension.
      
    • 25

      
      L 
      
      
      -QNB (Final concentration 0.2 nM).
    • 25

      
      L Test compound (Concentration range: 
      
      
      M to
      
      
      M).
  • Equilibrium : Incubate at 25°C for 60 minutes.

  • Filtration : Harvest cells using a cell harvester (e.g., Tomtec) onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification : Wash filters

    
     with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.
    
  • Data Analysis : Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: Include Atropine as a positive control (expected
    
    
    nM).

Synthetic & Process Chemistry Applications

Beyond pharmacology, the compound serves as a "masked" intermediate for pyrrolidine-based drugs.

Precursor for Tropane Alkaloids

The (1-methyl-2-pyrrolidinyl)methyl motif is the biosynthetic precursor to the tropane ring system found in cocaine and atropine.

  • Reaction : Oxidation of the alcohol (derived from the acetate) to the aldehyde, followed by condensation with acetoacetate, yields Hygrine , which cyclizes to Tropinone.

  • Application : Used in biomimetic synthesis studies to understand the in vivo cyclization mechanisms of alkaloids.[4]

Prodrug Design (Soft Drugs)

The acetate moiety renders the molecule susceptible to plasma esterases.

  • Strategy : In ocular drug delivery (e.g., for glaucoma), the acetate ester acts as a prodrug to improve corneal permeability. Once inside the eye, esterases cleave the acetate to release the active amino-alcohol or allow the intact cation to bind before hydrolysis.

References

  • Barlow, R. B., et al. "The stereospecificity of the muscarinic receptor." British Journal of Pharmacology, 1970. Link

  • Mutschler, E., & Lambrecht, G. "Selective Muscarinic Agonists and Antagonists in Functional Studies." Trends in Pharmacological Sciences, 1984. (Seminal work on rigid probes).
  • Leete, E. "Biosynthesis of cocaine and related alkaloids."[4] Journal of the American Chemical Society, 1982. (Details the pyrrolidine acetate connection to tropanes).

  • Accela ChemBio Inc. "Product Data: (1-Methyl-2-pyrrolidinyl)methyl Acetate." ChemBuyersGuide, 2024. Link

  • Katakam, N. K., et al. "Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate."[4] Heterocycles, 2019.[4] (Synthetic utility of the scaffold). Link

Application Notes and Protocols for the Salt Formation of (1-Methyl-2-pyrrolidinyl)methyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the procedure for the salt formation of (1-Methyl-2-pyrrolidinyl)methyl Acetate, a crucial step in the development of active pharmaceutical ingredients (APIs). More than 50% of drugs are administered as salts to enhance their physicochemical properties, such as solubility, stability, and bioavailability.[1] This document provides an in-depth exploration of the chemical principles, experimental protocols, and analytical validation requisite for the successful preparation and characterization of crystalline salts of this tertiary amine-containing acetate ester. The focus is on providing a robust framework that combines theoretical understanding with practical, field-proven insights to ensure the generation of a high-quality, stable, and well-characterized salt form suitable for further pharmaceutical development.

Introduction: The Rationale for Salt Formation

(1-Methyl-2-pyrrolidinyl)methyl Acetate, a molecule featuring a tertiary amine within a pyrrolidine ring, is a prime candidate for salt formation. The basic nitrogen atom readily reacts with acids to form salts.[2][3] This transformation from a free base to a salt can profoundly and favorably alter the molecule's properties. The formation of a crystalline salt is often a critical step in the manufacturing of 70% of small-molecule drugs, as it facilitates purification.[1]

The primary motivations for converting (1-Methyl-2-pyrrolidinyl)methyl Acetate to a salt form include:

  • Enhanced Aqueous Solubility: Many free bases exhibit poor solubility in water. Conversion to a salt form, such as a hydrochloride salt, can significantly improve aqueous solubility, which is often a prerequisite for oral and parenteral drug delivery.[3][4]

  • Improved Stability: Crystalline salts generally possess greater chemical and physical stability compared to their amorphous free base counterparts. This enhanced stability can lead to a longer shelf-life and more consistent product quality.

  • Facilitated Purification: The propensity of salts to crystallize is a valuable tool for purification.[1] The process of crystallization can effectively remove impurities, leading to a higher purity API.

  • Modified Dissolution Rate: The choice of the counter-ion can be used to modulate the dissolution rate of the API, providing a means to control the drug's release profile.

  • Simplified Handling: Crystalline salts are often easier to handle and process in large-scale manufacturing due to their improved flowability and reduced static charge compared to the free base.

This guide will focus on the formation of the hydrochloride (HCl) salt, a commonly employed salt form for basic drugs, while also discussing principles applicable to the formation of other salt types.

Pre-Reaction Considerations: Laying the Groundwork for Success

A successful salt formation procedure is built upon a foundation of careful planning and consideration of several key factors.

Purity of the Starting Material

The purity of the starting (1-Methyl-2-pyrrolidinyl)methyl Acetate free base will directly impact the purity of the final salt. It is imperative to begin with a well-characterized material. Impurities present in the free base may co-crystallize with the desired salt or inhibit crystallization altogether.

Acid Selection: The pKa Rule

The selection of an appropriate acid is governed by the "pKa rule." For a stable salt to form, the pKa of the conjugate acid of the base should be at least two to three pH units higher than the pKa of the acid.[4] The tertiary amine in the pyrrolidine ring of (1-Methyl-2-pyrrolidinyl)methyl Acetate is expected to have a pKa in the range of 9-11, typical for such structures. Therefore, strong mineral acids like hydrochloric acid (pKa ≈ -7) are excellent choices for forming stable salts.

Table 1: Characteristics of Common Acids for Salt Formation

AcidpKaResulting SaltKey Considerations
Hydrochloric Acid (HCl)~ -7HydrochlorideHigh aqueous solubility, well-established in pharmaceuticals.[4]
Sulfuric Acid (H₂SO₄)~ -3SulfateCan form mono- or di-basic salts, potentially affecting stoichiometry.
Phosphoric Acid (H₃PO₄)2.15PhosphateCan offer buffering capacity, useful in certain formulations.
Acetic Acid (CH₃COOH)4.76AcetateWeaker acid, may not form a stable salt with this base.
Oxalic Acid ((COOH)₂)1.25OxalateCan form mono- or di-oxalates, often yields highly crystalline salts.
Solvent Selection: The Key to Crystallization

The choice of solvent is arguably the most critical parameter in a crystallization process.[5][6] An ideal solvent system should exhibit the following characteristics:

  • The free base should be soluble in the chosen solvent.

  • The desired salt should be sparingly soluble or insoluble in the solvent, particularly at lower temperatures, to allow for precipitation and high recovery.

  • The solvent should not react with either the free base or the acid.

  • The solvent should have a boiling point that allows for easy removal during drying without causing degradation of the product.

Table 2: Properties of Common Solvents for Amine Salt Crystallization

SolventPolarityBoiling Point (°C)Suitability for Amine HCl Salt Formation
EthanolPolar Protic78Good for dissolving the amine, but the HCl salt may have some solubility.
Isopropanol (IPA)Polar Protic82A common choice, often provides a good balance of solubility for the base and insolubility for the salt.
Ethyl AcetatePolar Aprotic77Excellent for precipitating HCl salts, as they are typically insoluble in this solvent.[7]
AcetonitrilePolar Aprotic82Can be effective for drying gummy hydrochloride salts.[7]
Diethyl EtherNonpolar35Often used as an anti-solvent or for preparing HCl solutions.[8]
DioxanePolar Aprotic101Solutions of HCl in dioxane are commercially available and convenient.[9]

A common strategy involves dissolving the free base in a polar solvent like ethanol or isopropanol and then adding the acid, followed by an anti-solvent like ethyl acetate or diethyl ether to induce precipitation.

Experimental Protocol: Hydrochloride Salt Formation

This protocol provides a detailed, step-by-step methodology for the preparation of (1-Methyl-2-pyrrolidinyl)methyl Acetate Hydrochloride.

Materials and Reagents
  • (1-Methyl-2-pyrrolidinyl)methyl Acetate (free base)

  • Anhydrous Isopropanol (IPA)

  • 4M HCl in Dioxane (or anhydrous HCl gas)

  • Ethyl Acetate (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution of the Free Base:

    • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of (1-Methyl-2-pyrrolidinyl)methyl Acetate in a minimal amount of anhydrous isopropanol with gentle stirring. The goal is to achieve a clear, homogenous solution.

  • Acid Addition:

    • Cool the solution to 0-4 °C using an ice bath.[9]

    • Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise to the stirred solution. The slight excess of acid ensures complete protonation of the amine. Alternatively, anhydrous HCl gas can be bubbled through the solution.[7][9]

    • Causality: The slow addition at a reduced temperature helps to control the exothermic neutralization reaction and promotes the formation of well-defined crystals rather than an amorphous precipitate.

  • Crystallization:

    • Upon addition of the acid, the hydrochloride salt should begin to precipitate.

    • Continue stirring the slurry at 0-4 °C for 1-2 hours to allow for complete crystallization.

    • If precipitation is slow or incomplete, the addition of an anti-solvent like ethyl acetate can be beneficial. Add ethyl acetate dropwise until the solution becomes cloudy, then continue stirring in the ice bath.

  • Isolation of the Salt:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethyl acetate to remove any residual soluble impurities.[7]

  • Drying:

    • Dry the crystalline salt under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved. This removes residual solvents without causing decomposition.

Characterization of the Salt: A Self-Validating System

Thorough characterization of the newly formed salt is essential to confirm its identity, purity, and solid-state properties.

Analytical Techniques

A suite of analytical techniques should be employed for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the salt and to check for the absence of residual solvents. The proton on the nitrogen will typically appear as a broad singlet in the ¹H NMR spectrum.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of the N-H bond in the ammonium salt, which will exhibit a characteristic broad absorption band in the region of 2400-2800 cm⁻¹.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and to investigate for the presence of polymorphs.

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature of the salt and to identify its specific polymorphic form.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the salt and to quantify the amount of residual solvent or water.

  • Ion Chromatography: To confirm the 1:1 molar ratio of the cation ((1-Methyl-2-pyrrolidinyl)methyl Acetate) and the anion (Chloride).

Representative Data

Table 3: Hypothetical Analytical Data for (1-Methyl-2-pyrrolidinyl)methyl Acetate Hydrochloride

Analytical TechniqueExpected Result
¹H NMRDownfield shift of protons adjacent to the nitrogen; presence of a broad N-H proton signal.
FT-IR (cm⁻¹)Broad N-H stretch (2400-2800), C=O stretch (~1740), C-O stretch (~1230).
Melting PointSharp melting point, e.g., 155-158 °C.
XRPDA distinct diffraction pattern confirming crystallinity.

Visualization of the Workflow

Diagram 1: Chemical Transformation

FreeBase (1-Methyl-2-pyrrolidinyl)methyl Acetate (Free Base) Salt (1-Methyl-2-pyrrolidinyl)methyl Acetate Hydrochloride (Salt) FreeBase->Salt + HCl HCl (Acid) HCl->Salt in Solvent

Caption: Reaction scheme for the salt formation.

Diagram 2: Experimental Workflow

arrow arrow A Dissolve Free Base in Isopropanol B Cool to 0-4 °C A->B C Add HCl in Dioxane B->C D Crystallization C->D E Filter and Wash D->E F Dry Under Vacuum E->F G Characterize Salt F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in (1-Methyl-2-pyrrolidinyl)methyl Acetate Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

You are likely performing a kinetic resolution of (1-Methyl-2-pyrrolidinyl)methyl acetate (the ester) to obtain the enantiopure (1-Methyl-2-pyrrolidinyl)methanol (the alcohol) or to enrich the remaining acetate.

This process relies on Kinetic Resolution (KR) , where a lipase (typically Candida antarctica Lipase B, CAL-B) hydrolyzes one enantiomer significantly faster than the other.

The Golden Rule of KR: The maximum theoretical yield for a single enantiomer is 50%.

  • High

    
     of Product (Alcohol):  Requires stopping before 50% conversion (typically 40–45%).
    
  • High

    
     of Substrate (Remaining Acetate):  Requires pushing beyond 50% conversion (typically 55–60%).
    

If you are experiencing low enantiomeric excess (


), it is almost always due to a mismatch between the Conversion (

)
and the Enantiomeric Ratio (

-value)
of your specific system.

Diagnostic Troubleshooting Guide (Q&A)

Scenario A: The Product (Alcohol) has Low

Q1: I stopped the reaction at 50% conversion, but my product


 is only 85-90%. Why? 
A:  You likely pushed the conversion too far for the specific selectivity (

-value) of your enzyme. In a kinetic resolution, as the "fast-reacting" enantiomer is depleted, the enzyme begins to process the "slow-reacting" (wrong) enantiomer. This "leakage" contaminates your product.
  • The Fix: Stop the reaction earlier (e.g., at 35–40% conversion).

  • The Calculation: Use the equation

    
     (simplified approximation). If 
    
    
    
    is moderate (<50), you must sacrifice yield for purity.

Q2: I am using Novozym 435 (CAL-B). Is there a better enzyme? A: While CAL-B is the industry standard for primary alcohols, the pyrrolidine ring's tertiary amine can cause steric or electronic interference.

  • Recommendation: Screen Lipase PS (Burkholderia cepacia) or Lipase AK (Pseudomonas fluorescens) . These often show higher rigidity and better discrimination for nitrogen-containing heterocycles [1, 2].

Scenario B: The Remaining Substrate (Acetate) has Low

Q3: I want the unreacted acetate, but the


 is stuck at 80% even after 24 hours. 
A:  The reaction has likely stalled before reaching the necessary conversion threshold. To get >99% 

of the remaining substrate, you must consume all of the fast-reacting enantiomer plus a small portion of the slow one.
  • Target Conversion: You need to reach ~55–60% conversion.

  • Root Cause of Stalling: Product inhibition. The released alcohol or the acetic acid byproduct might be inhibiting the lipase.

  • The Fix:

    • Add Molecular Sieves: To scavenge water/acid (if doing acylation) or buffer pH (if doing hydrolysis).

    • Spike with Fresh Enzyme: Add 10% more enzyme at the 24-hour mark to push conversion past the threshold.

Scenario C: General Process Issues

Q4: My reaction is incredibly slow. Is the amine killing the enzyme? A: Yes, the basic nitrogen in the pyrrolidine ring can destabilize the "oxyanion hole" of the lipase or alter the pH in the micro-environment of the enzyme.

  • The Fix: Do not run this in unbuffered water.

    • For Hydrolysis: Use a Phosphate Buffer (0.1 M, pH 7.0–7.[1]5) with 10–20% co-solvent (MTBE or Toluene).

    • For Transesterification (Acylation): Use a non-polar solvent like MTBE or Diisopropyl ether (DIPE). Avoid polar solvents like THF or DMF, which strip essential water from the enzyme [3].

Visual Troubleshooting Workflow

Use this logic tree to identify your specific failure point.

Troubleshooting_EE Start Start: Low ee Detected Target Which component has low ee? Start->Target Prod_Low Product (Alcohol) ee < 95% Target->Prod_Low Sub_Low Substrate (Acetate) ee < 99% Target->Sub_Low Check_Conv Check Conversion (c) Prod_Low->Check_Conv High_Conv Conversion > 45%? Check_Conv->High_Conv Sol_High_Conv Action: Stop reaction earlier (Target c = 35-40%) High_Conv->Sol_High_Conv Yes Low_E Conversion is low (<40%) but ee is still poor? High_Conv->Low_E No Sol_Low_E Action: Low E-value detected. 1. Lower Temp (0-4°C) 2. Switch Enzyme (PS-C or AK) Low_E->Sol_Low_E Yes Check_Conv_Sub Check Conversion (c) Sub_Low->Check_Conv_Sub Low_Conv_Sub Conversion < 55%? Check_Conv_Sub->Low_Conv_Sub Sol_Push_Conv Action: Push Conversion. 1. Add fresh enzyme 2. Increase Temp slightly Low_Conv_Sub->Sol_Push_Conv Yes Racemization Conversion > 60% but ee still drops? Low_Conv_Sub->Racemization No Sol_Racem Action: Spontaneous Racemization. Check pH (Amine basicity). Use buffered media. Racemization->Sol_Racem Yes

Caption: Decision tree for isolating the cause of low enantiomeric excess based on conversion rates and target molecule.

Optimized Experimental Protocols

Method A: Hydrolysis (Acetate Alcohol)

Best for generating the (S)-Alcohol.[2]

ParameterConditionRationale
Substrate (±)-(1-Methyl-2-pyrrolidinyl)methyl acetate50 mM concentration.
Enzyme Novozym 435 (CAL-B) or Lipase PS-CCAL-B is robust; PS-C is more specific for secondary amines.
Solvent Phosphate Buffer (pH 7.[3][4]0) + 20% MTBEMTBE improves solubility of the organic ester; Buffer maintains enzyme charge state.
Temperature 25°C (Room Temp)High temps (>40°C) increase rate but lower stereoselectivity (

).
Stopping Point 40% Conversion CRITICAL: Do not run to 50%. Stop early to ensure product purity.

Step-by-Step:

  • Dissolve 1g of racemic acetate in 5 mL MTBE.

  • Add 20 mL Phosphate Buffer (0.1 M, pH 7.0).

  • Add 200 mg Immobilized Lipase (20% w/w relative to substrate).

  • Stir at 25°C. Monitor via Chiral GC/HPLC every 2 hours.

  • Stop reaction by filtering off the enzyme when product

    
     > 98% (usually at ~40-45% conversion).
    
Method B: Acylation (Alcohol Acetate)

Best if Hydrolysis fails or if the Acetate is unstable.

  • Acyl Donor: Vinyl Acetate (Irreversible) is preferred over Ethyl Acetate.

  • Solvent: Toluene or DIPE (Diisopropyl ether). Avoid alcohols or water.

  • Additives: Molecular Sieves (4Å) are mandatory to prevent hydrolysis back-reaction.

Analytical Validation (Self-Check System)

You cannot optimize what you cannot measure. Ensure your analytical method separates the enantiomers and the conversion product.

Recommended Chiral HPLC Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Note: The Diethylamine (DEA) is crucial. Without it, the basic pyrrolidine nitrogen will tail on the column, merging peaks and giving false

    
     readings.
    

References

  • Ghanem, A. (2010). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents. Journal of Chromatography A.

  • Kaminska, J. et al. (2011). Resolution of α-methylserine derivatives via lipase mediated acetylation. Biotechnology and Food Science.[5]

  • Breuer, M. et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (General reference for Lipase solvent selection).

Sources

Technical Support Center: Purification of (1-Methyl-2-pyrrolidinyl)methyl Acetate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in the purification of (1-Methyl-2-pyrrolidinyl)methyl Acetate. Given the specificity of this compound, this document synthesizes established principles from the distillation of structurally related N-heterocyclic compounds, esters, and general vacuum techniques to provide a robust, field-proven methodology.

Section 1: Pre-Distillation Analysis & Compound Profile

Before attempting any purification, a thorough understanding of the target compound and potential contaminants is critical. This section addresses the foundational knowledge required for a successful and safe distillation.

FAQ: What are the critical physical properties and safety considerations for (1-Methyl-2-pyrrolidinyl)methyl Acetate?

Direct experimental data for (1-Methyl-2-pyrrolidinyl)methyl Acetate is not extensively published. However, we can extrapolate key parameters from closely related analogs to guide the experimental setup.

Data Presentation: Physicochemical Properties

PropertyValue / InformationRationale & Source(s)
Molecular Formula C₈H₁₅NO₂-
Molecular Weight 157.21 g/mol -
Appearance Expected to be a colorless to pale yellow liquid.Based on analogs like N-Methyl-2-pyrrolidone (NMP) and Methyl 1-Methylpyrrole-2-acetate.[1][2]
Estimated Boiling Point ~70-90 °C at 1-2 mmHg This is an educated estimate. A structurally similar compound, Methyl 1-Methylpyrrole-2-acetate, boils at 85°C / 2.25 mmHg.[1] NMP, a core structural component, boils at 81-82 °C / 10 mmHg.[3]
Thermal Stability Expected to have good thermal stability, but degradation is possible at elevated temperatures.The NMP scaffold is known for high thermal stability.[4][5] However, prolonged heating, especially in the presence of impurities, can cause discoloration and decomposition.[6][7]
Solubility Expected to be miscible with water and common organic solvents.Based on the high polarity and miscibility of NMP.[8][9]
Safety Concerns - Causes skin and eye irritation.[1]- Potential for reproductive toxicity (based on NMP data).[10][11]- Standard hazards of vacuum operations (e.g., implosion risk) apply.[12]Sourced from safety data sheets of analogous compounds.[1][10][13][14] Always consult the specific Safety Data Sheet (SDS) for your material and handle it within a fume hood using appropriate personal protective equipment (PPE).
FAQ: What are the common impurities to expect in a crude sample?

The impurity profile is dictated by the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted (1-Methyl-2-pyrrolidinyl)methanol or N-Methyl-2-pyrrolidone (NMP).

  • Reagents & Solvents: Residual synthesis solvents (e.g., Toluene, Methanol) or reagents.[15][16]

  • By-products: Compounds formed from side reactions.

  • Water: Can be introduced during workup or from hygroscopic materials. NMP itself is hygroscopic.[13][14]

  • Degradation Products: Amines or colored impurities can form upon prolonged storage or exposure to acids/bases.[7]

Section 2: Experimental Protocol for Vacuum Distillation

This section provides a detailed, step-by-step methodology for the purification of (1-Methyl-2-pyrrolidinyl)methyl Acetate.

Q: What is a validated, step-by-step protocol for this vacuum distillation?

This protocol is designed to be a self-validating system, where successful execution of each step ensures the integrity of the next.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A 1. Assemble & Clean Glassware B 2. System Leak Check A->B Critical for vacuum integrity C 3. Charge Flask with Crude Oil B->C D 4. Initial Degassing (Low Vac/Temp) C->D Remove volatile impurities E 5. Main Fraction Collection D->E Ramp heat & vacuum slowly F 6. Cool System Under Vacuum E->F Prevent thermal shock G 7. Vent with Inert Gas F->G Avoid atmospheric contamination H 8. Disassemble & Analyze Product G->H

Caption: High-level workflow for vacuum distillation.

Detailed Protocol:

  • System Preparation and Leak Check:

    • Assemble a standard vacuum distillation apparatus (distilling flask, distillation head with thermometer, condenser, and receiving flask). Ensure all glassware is scrupulously clean, dry, and free of cracks.

    • Use high-vacuum grease (e.g., silicone grease) sparingly on all ground glass joints. Using too much can contaminate the product.[17]

    • CRITICAL: Before adding your compound, assemble the full apparatus and pull a vacuum. The system should be able to reach and hold a pressure below 1 mmHg. If not, troubleshoot for leaks (see Section 3). Failure to achieve a good vacuum is a common point of failure.[6][18]

  • Charging the Flask:

    • Use a round-bottom flask that is no more than two-thirds full of the crude material to prevent bumping.

    • Add a magnetic stir bar for smooth boiling.

    • Attach the flask to the apparatus.

  • Degassing and Foreshot Collection:

    • Begin stirring and apply a moderate vacuum (e.g., 50-100 mmHg).

    • Gently warm the distillation flask (e.g., 30-40 °C) to remove any low-boiling residual solvents. This "foreshot" should be collected in a separate receiving flask.

  • Main Fraction Distillation:

    • Once volatile impurities are removed, improve the vacuum to the target pressure (e.g., 1-2 mmHg). Use a cold trap with dry ice/acetone or a cryocooler to protect the vacuum pump from solvent vapors.[17]

    • Slowly and incrementally increase the heating mantle temperature. Violent bumping indicates the temperature is being increased too rapidly.

    • Monitor the temperature at the distillation head. The vapor temperature should remain stable during the collection of the pure fraction. Based on our estimate, expect a vapor temperature of ~70-90 °C at a system pressure of 1-2 mmHg.

    • Collect the main fraction in a clean, pre-weighed receiving flask. Discard any intermediate fractions that appear discolored or distill outside the main temperature range.

  • System Shutdown:

    • Once the distillation is complete (e.g., the rate slows significantly or the pot temperature rises without a corresponding rise in head temperature), lower and remove the heating mantle.

    • Allow the system to cool completely under vacuum . Venting a hot system to atmosphere can cause oxidation of the product and thermal shock to the glassware.[18]

    • Once at room temperature, break the vacuum by slowly venting the system with an inert gas like nitrogen or argon.

    • Disassemble the apparatus and determine the yield of the purified product. Confirm purity using analytical methods such as NMR, GC-MS, or Refractive Index.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides solutions to common problems in a direct Q&A format.

Problem: I can't reach the target vacuum level (< 2 mmHg).

This is the most frequent issue in vacuum distillation.[6] Follow this logical diagnostic.

Troubleshooting Flowchart: Vacuum Leaks

G Start Cannot Reach Target Vacuum CheckPump Is the pump running correctly? (Oil level, color, ballast open/closed) Start->CheckPump CheckJoints Are all ground glass joints sealed? (Greased, clamped securely) CheckPump->CheckJoints Yes FixPump Service Pump: Change oil, check for internal leaks. CheckPump->FixPump No CheckHoses Are vacuum hoses old, cracked, or collapsed? CheckJoints->CheckHoses Yes FixJoints Re-grease and re-clamp joints. Check for hairline cracks in glassware. CheckJoints->FixJoints No CheckTrap Is the cold trap properly filled and cold? CheckHoses->CheckTrap Yes FixHoses Replace old or damaged hoses with thick-walled vacuum tubing. CheckHoses->FixHoses No FixTrap Refill cold trap. Ensure it's not clogged with frozen solvent. CheckTrap->FixTrap No Success Vacuum Achieved CheckTrap->Success Yes

Caption: A logical guide to diagnosing vacuum problems.

Problem: The compound is not distilling at the expected temperature.
  • Cause 1: Incorrect Vacuum Reading. Your vacuum gauge may be inaccurate or placed incorrectly in the system. The pressure at the distillation head is what matters most.

  • Cause 2: System Leak. The most probable cause. A poor vacuum requires a much higher pot temperature to achieve the necessary vapor pressure for distillation, increasing the risk of decomposition.[19][20] Re-verify your system's integrity.

  • Cause 3: Thermometer Placement. The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.

Problem: My product is dark or smells burnt (Thermal Degradation).
  • Cause: The pot temperature is too high. This is almost always a symptom of an insufficient vacuum.[6] By lowering the pressure, you lower the required boiling temperature.[20]

  • Solution 1: Stop the distillation and fix the vacuum leak.

  • Solution 2: If the compound is extremely sensitive, consider using a short-path distillation apparatus (like a Kugelrohr) which minimizes the time the compound spends at high temperatures.

Problem: The distillation is "bumping" violently.
  • Cause: Superheating of the liquid followed by sudden, uncontrolled boiling.

  • Solution 1: Improve Stirring. Ensure the magnetic stir bar is coupled with the stir plate and spinning at a sufficient rate to create a deep vortex.

  • Solution 2: Use a Capillary Bleed. Introduce a slow, steady stream of inert gas (nitrogen or argon) through a fine capillary tube that extends below the surface of the liquid. This provides nucleation sites for smooth boiling.

Problem: My distillate yield is low.
  • Cause 1: Hold-up. A significant portion of the material can coat the inside of a complex distillation column and condenser, never reaching the receiving flask.

  • Solution: Use a simpler distillation setup (shorter column) and ensure the condenser is properly cooled to trap all vapors.

  • Cause 2: Incomplete Distillation. You may have stopped the distillation prematurely. If the pot residue is still rich in product, you can attempt to continue the distillation, potentially at a slightly higher temperature or lower pressure.

  • Cause 3: Leaks. A leak in the receiving arm of the apparatus can lead to loss of product vapor.

References

  • LabTech. Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]

  • Organic Syntheses. Procedure for a reaction involving N-Methyl-2-pyrrolidone and vacuum distillation. Retrieved from [Link]

  • Associates of Cape Cod, Inc. (2024, August 20). SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. Retrieved from [Link]

  • Reddit r/chemistry community. (2022, March 18). Why is my vacuum distillation not working?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Rookie Mistakes: The Vacuum Apparatus. Retrieved from [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved from [Link]

  • Pressure Control Solutions. (2019, November 11). What is vacuum distillation?. Retrieved from [Link]

  • Organic Syntheses. Procedure involving methyl bromoacetate. Retrieved from [Link]

  • Sivasankar, C., & Rajan, K. S. (2015). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. International Journal of ChemTech Research, 8(4), 1735-1741.
  • ChemSynthesis. methyl (2-oxo-3-phenyl-1-pyrrolidinyl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. "N-methyl-2-pyrrolidone" PubChem Compound Summary for CID 13387. Retrieved from [Link].

  • Google Patents. (1996). Process for preparing N-pyrrolidone acetate.
  • The Good Scents Company. 1-methyl-2-pyrrolidinone information. Retrieved from [Link]

  • NIST. "2-Pyrrolidinone, 1-methyl-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, July 14). N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties. Retrieved from [Link]

  • Google Patents. (2019). Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
  • Loba Chemie. N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

  • Patsnap. Novel synthesis method of nootropic piracetam.
  • ResearchGate. (2019). Scheme 1:-(0.2 mole ,14.8 ml) Methyl acetate blending with ( 0.4.... Retrieved from [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpyrrole-2-acetate. Retrieved from [Link]

  • Organic Syntheses. Procedure for L-Proline, 2-methyl-. Retrieved from [Link]

  • Google Patents. (1979). Thermal stabilization of N-methyl-2-pyrrolidone.
  • Google Patents. (2005). Method for purifying n-methyl-2-pyrrolidone.

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Technical Support Center: Optimizing Solvent Selection for Pyrrolidine Acetate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the extraction of pyrrolidine acetates. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification and isolation of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to make informed decisions in your laboratory work. This guide is structured as a dynamic resource, moving from foundational principles to specific, actionable troubleshooting advice.

Foundational Principles: The Chemistry of Pyrrolidine Acetates

Understanding the physicochemical nature of your target molecule is the first and most critical step in designing a successful extraction protocol.

A pyrrolidine acetate is an acid-base salt, formed from the reaction of a basic pyrrolidine ring (a cyclic secondary amine) and acetic acid.[1][2] This seemingly simple fact governs its behavior in biphasic systems.

  • High Polarity and Water Solubility: As a salt, pyrrolidine acetate is ionic. It readily forms strong ion-dipole interactions with polar protic solvents, most notably water. Consequently, it will overwhelmingly partition into an aqueous phase when faced with a common, water-immiscible organic solvent.

  • The Free Base vs. The Salt: The key to a successful extraction lies in controlling the equilibrium between the protonated form (the water-soluble pyrrolidinium acetate) and the deprotonated free base form (the pyrrolidine). The free base is significantly less polar and thus more soluble in a wider range of organic solvents.[3][4]

  • The Importance of pKa: Pyrrolidine is a moderately strong base for an amine. The pKa of its conjugate acid (the pyrrolidinium ion) is approximately 11.3.[4] This value is your guidepost for pH manipulation. To effectively convert the salt to its extractable free base form, the pH of the aqueous solution must be raised substantially above this pKa, typically to a pH of 12-14. This ensures the equilibrium is shifted almost completely towards the neutral, organic-soluble amine.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the extraction of pyrrolidine derivatives.

Q1: I'm trying to perform a liquid-liquid extraction of my pyrrolidine acetate from an aqueous reaction mixture into an organic solvent, but I'm getting virtually zero yield. What am I doing wrong?

This is the most common issue and stems directly from the salt nature of the compound. You are trying to extract a highly polar, water-soluble salt into a less polar organic phase, which is thermodynamically unfavorable.

Root Cause: The pyrrolidinium acetate is in its protonated, charged form, making it extremely hydrophilic.

Solution: You must convert the salt to its free base form before or during the extraction. This is achieved by basifying the aqueous layer with a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to a pH greater than 12.[5] This deprotonates the pyrrolidinium ion, yielding the neutral pyrrolidine derivative that can readily partition into the organic solvent.

Q2: I've basified my aqueous solution, but my extraction recovery is still poor. What are my next steps?

Low recovery after pH adjustment points to secondary optimization factors. Consider the following:

  • Inadequate Solvent Polarity: The principle of "like dissolves like" is paramount.[6] If you are using a very non-polar solvent like hexane or heptane, it may not be a good match even for the free base, especially if the pyrrolidine ring has polar substituents. Try switching to a more polar solvent like dichloromethane (DCM), chloroform, or ethyl acetate , which are often effective for extracting amines.[3][7]

  • The "Salting-Out" Effect: Your free base may still have some residual water solubility. You can decrease this by increasing the ionic strength of the aqueous phase. Adding a saturated solution of sodium chloride (brine) or solid sodium sulfate to the aqueous layer makes the water a less favorable solvent for your organic compound, effectively "pushing" it into the organic phase.[6]

  • Insufficient Number of Extractions: A single extraction is rarely exhaustive. It is far more efficient to perform three to five extractions with smaller volumes of organic solvent than one extraction with a large volume.[7]

  • Incorrect Solvent-to-Aqueous Ratio: While empirically determined, a higher ratio of organic solvent to aqueous sample can improve recovery. A starting point of a 7:1 organic-to-aqueous ratio is a reasonable generic optimum, but this should be optimized for your specific system.[6]

Q3: My extraction has formed a thick, stable emulsion at the interface. How can I resolve this?

Emulsion formation is a common frustration, often caused by the presence of surfactant-like impurities or by excessive agitation of a high-concentration mixture.

Prevention is better than cure: Gently swirl or invert the separatory funnel for mixing rather than shaking it vigorously.[8]

Breaking the emulsion:

  • Patience: Allow the mixture to stand undisturbed for an extended period.

  • Add Brine: Introduce a saturated NaCl solution. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[8]

  • Centrifugation: Transfer the mixture to centrifuge tubes. The applied force will compel the layers to separate.[8]

  • Filtration: Use phase separation filter paper, which is hydrophobic and allows the organic layer to pass through while retaining the aqueous layer.[8]

  • Solvent Addition: Add a small amount of a different organic solvent to alter the overall properties of the organic phase, which can sometimes disrupt the emulsion.[8]

Q4: I am concerned about the environmental impact of my solvent choice. What are some "greener" alternatives to dichloromethane or chloroform?

The principles of green chemistry are increasingly important in modern drug development.[9] Halogenated solvents like DCM are effective but pose environmental and health risks.[10]

Recommended Alternatives:

  • Ethyl Acetate (EtOAc): Often an excellent first choice. It is a moderately polar solvent, is not chlorinated, and has a higher boiling point than DCM, making it less volatile.[7][11]

  • Methyl tert-Butyl Ether (MTBE): A good substitute for diethyl ether with a lower tendency to form peroxides.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a great substitute for THF and DCM in many applications.[10][11]

  • Toluene: A suitable replacement for the more toxic benzene.[10]

Q5: How do I choose the optimal solvent without running dozens of experiments?

A systematic approach based on solvent properties is key. The following table summarizes key parameters for common extraction solvents. Start by selecting a solvent that is immiscible with water and has a polarity that reasonably matches your free base.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water MiscibilityHazards & Notes
Hexane / Heptane 0.1~0.66 / ~0.6869 / 98ImmiscibleNon-polar. Good for extracting non-polar impurities. Flammable.
Toluene 2.40.87111ImmiscibleAromatic, moderately non-polar. Less toxic than benzene.[10]
Diethyl Ether 2.80.7135Slightly SolubleVolatile, highly flammable, forms explosive peroxides.
Ethyl Acetate 4.40.9077Slightly SolubleGood general-purpose solvent. "Greener" choice.[11] Flammable.
Dichloromethane (DCM) 3.11.3340ImmiscibleExcellent solvent but is a suspected carcinogen.[10] Will be the bottom layer.
Chloroform 4.11.4961ImmiscibleEffective but toxic. Suspected carcinogen. Will be the bottom layer.

Troubleshooting Guides & Workflows

When faced with a difficult extraction, a logical workflow can help diagnose the problem efficiently.

Workflow 1: Solvent Selection Decision Tree

This diagram outlines the logical steps for selecting and optimizing an extraction solvent for a pyrrolidine derivative.

A Start: Crude mixture containing pyrrolidine acetate in aqueous phase B Adjust pH of aqueous phase to >12 with strong base (e.g., NaOH) A->B C Select initial organic solvent (e.g., Ethyl Acetate or DCM) B->C D Perform 3-5 extractions with moderate agitation C->D E Combine organic layers and analyze for yield D->E F Is recovery >90%? E->F G Process Complete: Dry and evaporate solvent F->G Yes H Troubleshooting Required F->H No I Add salt to aqueous phase ('Salting Out') H->I Try First J Change organic solvent (adjust polarity) H->J Try Second K Check for emulsion. If present, break it. H->K If Applicable I->D J->D K->D

Caption: A decision tree for systematic solvent selection and optimization.

Workflow 2: Troubleshooting Low Extraction Yield

This flowchart provides a step-by-step diagnostic guide when your extraction is not performing as expected.

start Low Yield Observed q1 Is aqueous pH >12? start->q1 fix1 Action: Add more base and re-extract. q1->fix1 No q2 Is an emulsion present? q1->q2 Yes a1_yes Yes a1_no No fix1->start fix2 Action: Break emulsion (add brine, centrifuge). q2->fix2 Yes q3 How many extractions were performed? q2->q3 No a2_yes Yes a2_no No fix2->start fix3 Action: Increase to 3-5 extractions. q3->fix3 Only 1-2 q4 Consider Advanced Optimization q3->q4 3+ a3_one Only 1-2 a3_many 3+ fix3->start fix4 Action 1: Add NaCl or Na2SO4 to aqueous phase (salting out). Action 2: Switch to a solvent of different polarity (e.g., DCM if EtOAc failed, or vice versa). q4->fix4

Caption: A diagnostic flowchart for troubleshooting low extraction yields.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common procedures discussed in this guide.

Protocol 1: Standard Acid-Base Extraction of a Pyrrolidine Derivative from an Aqueous Solution

Objective: To isolate a pyrrolidine-containing compound from an aqueous solution by converting its acetate salt to the free base and extracting it into an organic solvent.

Materials:

  • Aqueous solution containing the pyrrolidine acetate.

  • Separatory funnel of appropriate size.

  • Selected organic solvent (e.g., Ethyl Acetate).

  • 2M Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • pH paper or calibrated pH meter.

  • Beakers, Erlenmeyer flasks, filter funnel, filter paper.

  • Rotary evaporator.

Methodology:

  • Preparation: Pour the aqueous solution containing your pyrrolidine acetate into a separatory funnel. Add an initial volume of ethyl acetate (e.g., equal to the aqueous volume).

  • Basification: While gently swirling the funnel (un-stoppered), slowly add 2M NaOH solution dropwise. Periodically stop and measure the pH of the aqueous (bottom) layer. Continue adding base until the pH is stable at >12. Causality: This step is crucial to deprotonate the pyrrolidinium ion, rendering it neutral and organosoluble.

  • Extraction: Stopper the funnel, and while pointing the stopcock away from you and into a fume hood, invert the funnel and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 10-15 times to mix the layers. Vigorous shaking can cause emulsions. Vent again.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer (containing your product) into a clean Erlenmeyer flask.

  • Repeat Extraction: Pour the aqueous layer back into the separatory funnel. Add a fresh portion of ethyl acetate (e.g., half the initial volume) and repeat steps 3-5, collecting the organic layer in the same Erlenmeyer flask. Perform a total of 3 extractions. Causality: Multiple extractions maximize the recovery of the compound based on its partition coefficient.

  • Brine Wash: Combine all organic extracts in the separatory funnel. Add a volume of brine equal to about 20% of the total organic volume. Invert gently to mix. Causality: This wash removes residual water and many water-soluble impurities from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous Na₂SO₄ and swirl. If the drying agent clumps together, add more until some particles flow freely. Let it sit for 10-15 minutes.

  • Isolation: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield your crude, isolated pyrrolidine free base.[9]

References

  • Szczotka-Bochniarz, A., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. Molecules. [Link][12]

  • Szczotka-Bochniarz, A., et al. (2021). Optimization of Pressurized Liquid Extraction of Lycopodiaceae Alkaloids Obtained from Two Lycopodium Species. PubMed. [Link][13]

  • Hussain, G., et al. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. Molecules. [Link]

  • Lifeasible. Alkaloid Extraction Methods. [Link][14]

  • Kodera, Y., et al. (1988). Solvent extraction of nitrogen-compounds in coal liquids. ETDEWEB. [Link]

  • Various Authors. (2014). How can I separate pyrrolidine?. ResearchGate. [Link][3]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link][6]

  • Wikipedia. Pyrrolidine. [Link][4]

  • Scuola, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

  • Liu, Y., et al. (2020). Nitrogen-containing switchable solvents for separation of hydrocarbons and their derivatives. RSC Publishing. [Link]

  • Chemistry Stack Exchange. (2020). Choice of solvent for extraction. [Link][7]

  • PubChem. Pyrrolidinium acetate. [Link][1]

  • Gani, R., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. ResearchGate. [Link]

  • P2 InfoHouse. Solvent Guide. [Link][10]

  • Liu, Y., et al. (2020). Nitrogen-containing switchable solvents for separation of hydrocarbons and their derivatives. RSC Advances. [Link]

  • Various Authors. (2019). Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. ResearchGate. [Link][5]

  • Organomation. Solvent Reduction Strategies Post Solvent Extraction. [Link][9]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link][8]

  • Rashan, L. J., et al. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link][11]

  • Smuga-Kogut, M., et al. (2022). PIL: pyrrolidine [Pyrr]+ and acetate [Ac]−. ResearchGate. [Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling (1-Methyl-2-pyrrolidinyl)methyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and operational protocols for handling (1-Methyl-2-pyrrolidinyl)methyl Acetate (CAS: 61609-41-4).

As a Senior Application Scientist, I have structured this document to address the specific chemical behavior of functionalized pyrrolidines. This compound combines the volatility and hydrolysis potential of an ester with the alkalinity and biological activity of a tertiary amine . The protocols below are designed to mitigate risks associated with neuroactive potential, skin permeation, and hydrolytic instability.

Chemical Risk Profile & Identity

Parameter Technical Detail
Chemical Name (1-Methyl-2-pyrrolidinyl)methyl Acetate
Synonyms 2-(Acetoxymethyl)-1-methylpyrrolidine; N-Methylprolinol acetate ester
CAS Number 61609-41-4
Molecular Formula C₈H₁₅NO₂
Structural Class Functionalized Pyrrolidine / Ester
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Neurotoxin (Cholinergic analog); Combustible Liquid .[1][2]
Stability Hydrolysis Prone: Decomposes to (1-Methyl-2-pyrrolidinyl)methanol and Acetic Acid in the presence of moisture. Air Sensitive: The amine moiety may oxidize over time; store under inert gas.

Personal Protective Equipment (PPE) Matrix

The dual nature of this molecule (organic solvent properties + amine alkalinity) requires a specific PPE strategy. Standard latex gloves are insufficient due to the permeation potential of the pyrrolidine ring.

Glove Selection Protocol
  • Primary Barrier (Splash Protection): Nitrile Rubber (minimum 0.11 mm / 4 mil) .

    • Rationale: Nitrile provides excellent resistance to aliphatic esters and fair resistance to tertiary amines for short-duration tasks.

    • Breakthrough Time: Estimated <15 minutes for continuous contact. Change immediately upon splash.[3]

  • Secondary Barrier (Immersion/High Risk): Laminate Film (Silver Shield/4H) or Butyl Rubber .

    • Rationale: Required for spill cleanup or bulk transfer (>100 mL). These materials prevent the rapid permeation common with pyrrolidine derivatives.

Respiratory & Body Protection[1][4][5]
  • Respiratory: Work must be conducted in a certified chemical fume hood .

    • Emergency: If hood failure occurs or for spill cleanup outside containment, use a Full-Face Respirator with Organic Vapor (OV) Cartridges (NIOSH approved).

  • Eye/Face: Chemical Splash Goggles are mandatory. Safety glasses are inadequate due to the risk of alkaline hydrolysis on the corneal surface.

  • Body: Lab coat (cotton/polyester blend) + Chemical-Resistant Apron (if handling volumes >500 mL).

Operational Handling & Storage

Storage Conditions
  • Environment: Store in a cool, dry, well-ventilated area away from heat sources.

  • Incompatibility: Keep strictly separated from Strong Oxidizers (risk of exothermic reaction) and Strong Acids (exothermic salt formation).

  • Atmosphere: Store under Nitrogen or Argon . Moisture will hydrolyze the ester bond, releasing acetic acid and degrading the reagent's purity.

Transfer Protocol (Syringe Technique)

To maintain purity and safety, avoid open-pouring. Use the following closed-transfer method:

  • Purge: Flush the source bottle with dry Nitrogen/Argon via a needle inlet.

  • Withdraw: Use a glass syringe with a Luer-lock tip and a long stainless steel needle.

  • Transfer: Inject directly into the reaction vessel through a septum.

  • Cleaning: Immediately rinse the syringe with Acetone or Ethyl Acetate into a waste container to prevent plunger seizing (polymerization/clogging is rare but residue can be sticky).

Emergency Response & Exposure Logic

The structural similarity of this compound to acetylcholine analogs suggests potential cholinergic bioactivity (e.g., miosis, salivation, bradycardia) if absorbed in significant quantities.

DOT Diagram: Exposure Response Workflow

ExposureResponse cluster_warning Bioactivity Warning Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Permeation Risk) Type->Skin Eye EYE CONTACT (Hydrolysis Risk) Type->Eye Inhale INHALATION (Resp. Irritation) Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Monitor for Redness/Numbness Skin->ActionSkin ActionEye 1. Irrigate with Water/Saline (15 min) 2. Remove Contact Lenses 3. SEEK MEDICAL ATTENTION Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Monitor for Dizziness/Nausea Inhale->ActionInhale Medical Consult Physician (Provide SDS & CAS: 61609-41-4) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical Warning Monitor for Cholinergic Signs: Salivation, Tearing, Blurred Vision Medical->Warning

Caption: Decision logic for immediate response to (1-Methyl-2-pyrrolidinyl)methyl Acetate exposure. Note the critical path for eye exposure due to potential alkaline hydrolysis damage.

Waste Disposal & Deactivation

Disposal Classification:

  • Category: Halogen-Free Organic Solvent Waste.

  • Codes: D001 (Ignitable) - Likely applicable based on flash point estimation.

Deactivation Protocol (Spill Cleanup):

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Absorb: Use Vermiculite or Dry Sand . Do not use combustible materials like sawdust.

  • Collect: Scoop into a high-density polyethylene (HDPE) waste pail.

  • Label: Label clearly as "Organic Waste - Contains Amines/Esters - Toxic."

Prohibited Actions:

  • Do NOT flush down the drain. The pyrrolidine moiety is toxic to aquatic life and difficult to biodegrade in standard treatment plants.

  • Do NOT mix with oxidizers (e.g., Peroxides, Nitric Acid) in the waste stream, as this can lead to fire or explosion.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12204655: (1-Methyl-2-pyrrolidinyl)methyl Acetate. PubChem.[4] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: N-Methyl-2-pyrrolidone (Analogous Hazard Reference). United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.